Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-
Description
Properties
IUPAC Name |
1-(methoxymethyl)-2-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10(11)9-12-2/h3-7H,1,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFZFBCCQWMQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30763358 | |
| Record name | 1-(Methoxymethyl)-2-[(prop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30763358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110731-13-0 | |
| Record name | 1-(Methoxymethyl)-2-[(prop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30763358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Guaiacol Allyl Ether: Synthesis, Claisen Rearrangement, and Applications in Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and pharmaceutical applications of 1-(allyloxy)-2-methoxybenzene.
Historical Context & Industrial Discovery
Guaiacol allyl ether (chemically known as 1-(allyloxy)-2-methoxybenzene) is a pivotal synthetic intermediate bridging basic phenolic precursors to complex, biologically active allylphenols[1].
Historically, the fragrance and pharmaceutical industries relied on complex and expensive extraction methods to isolate eugenol and vanillin from natural sources. In the mid-20th century, researchers DeSimone and Ramsden achieved a major breakthrough by discovering that guaiacol could be selectively allylated in an alkaline aqueous medium to yield guaiacol allyl ether[2]. This was a completely novel reaction paradigm at the time. It allowed the industry to bypass the notoriously difficult distillation of meta- and para-eugenol isomers by selectively cleaving the synthesized ethers with sodium in boiling heptane, thereby revolutionizing the scalable production of high-purity eugenol[2].
Mechanistic Chemistry & Pathway
The transformation of guaiacol to its functionalized derivatives relies on two distinct, highly predictable chemical mechanisms:
-
Williamson Etherification (O-Alkylation): The synthesis of guaiacol allyl ether is achieved via an
nucleophilic substitution. Guaiacol is deprotonated by a mild base (such as anhydrous potassium carbonate) to form a phenoxide ion, which subsequently attacks the electrophilic carbon of allyl bromide[3]. The deliberate use of a mild base in a polar aprotic solvent (like acetone or DMF) prevents the competitive C-alkylation that stronger bases might induce[1]. -
The Claisen Rearrangement: When subjected to thermal stress (>150°C), guaiacol allyl ether undergoes a concerted[3,3]-sigmatropic rearrangement[4]. The allyl group migrates from the phenolic oxygen to the unsubstituted ortho position of the aromatic ring, yielding o-eugenol (6-allyl-2-methoxyphenol)[3][5]. Because the reaction is an intramolecular pericyclic process, it is highly stereoselective and atom-economical. If the ortho positions are blocked, a subsequent Cope rearrangement can drive the allyl group to the para position, though o-eugenol remains the major product in this specific substrate[6].
Chemical workflow from Guaiacol to o-Eugenol via Guaiacol Allyl Ether.
Experimental Methodologies: Self-Validating Protocols
As a standard in robust chemical engineering, the following protocols are designed as self-validating systems . Each phase includes a chemical checkpoint that physically demonstrates the success of the reaction step, eliminating the need for constant chromatographic monitoring during the bulk process.
Protocol 1: Synthesis of Guaiacol Allyl Ether
Objective: High-yield, selective O-allylation of guaiacol.
-
Reaction Setup: In a 500-mL round-bottomed flask, combine 63 g (0.5 mol) of guaiacol, 66 g (0.55 mol) of allyl bromide, 70 g (0.5 mol) of anhydrous potassium carbonate, and 100 mL of dry acetone[3].
-
Reflux: Heat the mixture on a steam bath under reflux for 8 hours[3].
-
Causality: The extended reflux in acetone provides the exact activation energy required for the sterically hindered phenoxide to attack the allyl bromide, driving the reaction to completion.
-
-
Aqueous Quench & Extraction: Cool the mixture, dilute with 200 mL of deionized water, and extract with two 100-mL portions of diethyl ether[3].
-
Validation Checkpoint (Alkaline Wash): Wash the combined ether extracts with two 100-mL portions of 10% sodium hydroxide[3].
-
Self-Validation: Guaiacol allyl ether lacks a free hydroxyl group and remains in the ether layer. Any unreacted guaiacol is deprotonated by the NaOH and migrates to the aqueous layer. By acidifying this aqueous layer later, you can precipitate and quantify the unreacted starting material to determine exact conversion efficiency.
-
-
Purification: Dry the organic layer over anhydrous
, evaporate the solvent, and distill the residual oil under reduced pressure. The pure ether boils at 110–113°C at 12 mm Hg[3].
Protocol 2: Thermal Claisen Rearrangement to o-Eugenol
Objective: Solvent-free [3,3]-sigmatropic rearrangement.
-
Thermal Initiation: Place 70 g of the distilled guaiacol allyl ether in a 500-mL flask. Cautiously bring the oil to a boil[3].
-
Causality: The Claisen rearrangement of this substrate is highly exothermic. Once the rearrangement initiates (around 200°C), the reaction sustains its own heat. External heating must be minimized immediately upon initiation to prevent violent boiling or polymerization[3].
-
-
Reflux: Allow the self-sustaining reflux to continue for 1 hour, then cool to room temperature[3].
-
Validation Checkpoint (Phase Reversal): Dissolve the cooled oil in 100 mL of ether and extract with three 100-mL portions of 10% NaOH[3].
-
Self-Validation: The successful rearrangement generates o-eugenol, which possesses a newly liberated phenolic -OH group. The product will completely dissolve into the aqueous NaOH layer. Any oil remaining in the ether layer is unreacted guaiacol allyl ether.
-
-
Isolation: Acidify the combined alkaline extracts with concentrated HCl, extract with ether, dry over sodium sulfate, and distill under reduced pressure (120–122°C at 12 mm Hg)[3].
Quantitative Data & Yield Optimization
The table below summarizes the expected quantitative outcomes and condition variations for the synthesis and rearrangement phases based on established literature.
| Reaction Phase | Precursor | Reagents / Catalyst | Temp / Time | Major Product | Typical Yield | Ref |
| O-Alkylation | Guaiacol | Allyl bromide, | 60–80°C / 8 h | Guaiacol Allyl Ether | 80 – 90% | [3] |
| O-Alkylation | Guaiacol | Allyl bromide, | 60°C / 1.5 h | Guaiacol Allyl Ether | > 85% | [1] |
| Rearrangement | Guaiacol Allyl Ether | None (Neat, Thermal) | > 200°C / 1 h | o-Eugenol | 80 – 90% | [3] |
Applications in Modern Drug Discovery
Beyond its historical use in the fragrance industry, guaiacol allyl ether and its rearranged products are highly valued scaffolds in contemporary medicinal chemistry and drug discovery.
-
Antileishmanial Agents: In a 2023 drug discovery initiative, researchers utilized the alkylation of guaiacol to form 1-(allyloxy)-2-methoxybenzene (93% yield), followed by a Claisen rearrangement to o-eugenol. Using copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), they synthesized a library of 1,2,3-triazole analogs. Several of these derivatives exhibited highly potent leishmanicidal effects against Leishmania braziliensis intracellular amastigotes without exhibiting toxicity to host macrophages, presenting a viable alternative treatment for cutaneous leishmaniasis[5].
-
Antitubercular Therapeutics: Derivatives synthesized via the guaiacol allyl ether pathway have been rigorously assessed against Mycobacterium tuberculosis H37RV. Studies utilizing the Microplate Alamar Blue Assay (MABA) demonstrated that specific halogenated and O-alkylated derivatives (such as 4,5-dibromo-2-methoxy-6-propylphenol) possess significant antitubercular activity, making them promising lead compounds for combating drug-resistant TB strains[7].
References
1.[3] Title: o-EUGENOL - Organic Syntheses Procedure. Source: orgsyn.org. URL: 2.[7] Title: Synthesis and First-Time Assessment of o-Eugenol Derivatives against Mycobacterium tuberculosis. Source: researchgate.net. URL: 3.[2] Title: More Perfume Materials from Isoprene. Source: perfumerflavorist.com. URL: 4.[6] Title: Process for the selective allylation of ortho alkoxy phenols. Source: google.com (Patents). URL: 5.[5] Title: Synthesis of eugenol analogs presenting 1,2,3-triazole fragments and evaluation of their antileishmanial activity. Source: scielo.br. URL: 6.[4] Title: 2-Allyl-6-methoxyphenol | 579-60-2. Source: benchchem.com. URL: 7.[1] Title: Synthesis of 2-Allyloxy-1-methoxybenzene. Source: prepchem.com. URL:
Sources
- 1. prepchem.com [prepchem.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Allyl-6-methoxyphenol | 579-60-2 | Benchchem [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. US3929904A - Process for the selective allylation of ortho alkoxy phenols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
1-methoxy-2-(2-propen-1-yloxy)benzene physical constants
1-Methoxy-2-(2-propen-1-yloxy)benzene: Technical Profile & Constants
Executive Summary
1-Methoxy-2-(2-propen-1-yloxy)benzene (CAS 4125-43-3), widely known as Guaiacol Allyl Ether , is a pivotal intermediate in organic synthesis, specifically utilized as a substrate for the Claisen rearrangement to synthesize o-eugenol (2-methoxy-6-allylphenol). This ether is formed via the O-allylation of guaiacol (2-methoxyphenol). Its utility lies in its ability to undergo [3,3]-sigmatropic rearrangement, a reaction characterized by high atom economy and stereospecificity, making it essential for researchers developing vanilloid derivatives, flavorants, and bioactive scaffolds.
Physicochemical Constants Database
The following data aggregates experimentally determined values from standard chemical registries.
| Constant | Value | Condition / Note |
| Molecular Formula | C₁₀H₁₂O₂ | - |
| Molecular Weight | 164.20 g/mol | - |
| CAS Number | 4125-43-3 | - |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 226–228 °C | @ 760 mmHg [1] |
| 110–113 °C | @ 12 mmHg [2] | |
| Density | 1.059 g/cm³ | @ 20 °C [3] |
| Refractive Index ( | 1.498 | @ 20 °C [4] |
| Flash Point | 81 °C (178 °F) | Closed Cup [4] |
| Solubility | Insoluble | Water |
| Soluble | Ethanol, Diethyl Ether, Acetone, Chloroform | |
| Vapor Pressure | ~0.12 mmHg | @ 25 °C (Estimated) |
Molecular Characterization
Structural Identifiers
-
IUPAC Name: 1-methoxy-2-(prop-2-en-1-yloxy)benzene[1]
-
SMILES: COC1=CC=CC=C1OCC=C
Spectral Signature (Expected)
Researchers should validate synthesized material against these characteristic signals:
-
¹H NMR (CDCl₃, 300 MHz):
-
δ 6.85–7.00 (m, 4H): Aromatic protons (Guaiacol ring).
-
δ 6.00–6.15 (m, 1H): Allyl –CH= (methine).
-
δ 5.25–5.45 (m, 2H): Allyl =CH₂ (terminal methylene).
-
δ 4.60 (dt, 2H): Allyl –O–CH₂– (methylene adjacent to oxygen).
-
δ 3.86 (s, 3H): Methoxy –OCH₃.
-
-
IR (Neat):
-
1590 cm⁻¹: Aromatic C=C stretch.
-
1250 cm⁻¹: Aryl alkyl ether C–O–C asymmetric stretch.
-
920–990 cm⁻¹: Terminal alkene =C–H bending (characteristic of allyl group).
-
Note: Absence of broad O–H stretch (~3400 cm⁻¹) confirms complete O-alkylation of the starting phenol.
-
Synthesis Protocol: O-Allylation of Guaiacol
This protocol describes the Williamson ether synthesis adapted for high yield and purity, minimizing C-alkylation side products.
Reagents:
-
Guaiacol (2-methoxyphenol)
-
Allyl Bromide (or Allyl Chloride)
-
Potassium Carbonate (Anhydrous)[3]
-
Acetone (Dry)[3]
Step-by-Step Methodology:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 62.0 g (0.5 mol) of guaiacol and 70.0 g (0.5 mol) of anhydrous potassium carbonate into 100 mL of dry acetone.
-
Addition: While stirring, add 66.0 g (0.55 mol) of allyl bromide dropwise. Caution: Allyl bromide is a lachrymator; perform in a fume hood.
-
Reflux: Heat the mixture to reflux (approx. 56–60 °C) for 8 hours. The reaction is heterogeneous; vigorous stirring is required.
-
Work-up:
-
Cool the mixture and add 200 mL of water to dissolve inorganic salts.
-
Extract the aqueous layer with diethyl ether (2 × 100 mL).
-
Wash the combined organic extracts with 10% NaOH (2 × 100 mL) . Critical Step: This removes unreacted guaiacol, which is soluble in base, ensuring the ether product is phenol-free.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or potassium carbonate.
-
-
Purification: Remove the solvent under reduced pressure. Distill the residual oil under vacuum (110–113 °C at 12 mmHg) to obtain the pure product.
-
Typical Yield: 85–90%.[3]
-
Reactivity & Application: The Claisen Rearrangement
The primary application of 1-methoxy-2-(2-propen-1-yloxy)benzene is its thermal conversion to o-eugenol. This reaction proceeds via a concerted [3,3]-sigmatropic rearrangement.[4]
Mechanism Overview
-
Reactant: The allyl vinyl ether system (embedded in the aryl ring) adopts a chair-like conformation.
-
Transition State: A concerted bond reorganization occurs; the C-O bond breaks while a new C-C bond forms at the ortho position.[4]
-
Intermediate: A non-aromatic cyclohexadienone is formed.
-
Tautomerization: Rapid proton transfer restores aromaticity, yielding the final phenol (o-eugenol).
Mechanistic Pathway Diagram
Caption: The concerted [3,3]-sigmatropic rearrangement pathway of guaiacol allyl ether to o-eugenol.
References
-
The Good Scents Company. (n.d.). Guaiacol allyl ether. Retrieved from [Link]
-
Organic Syntheses. (1944). o-Eugenol. Org. Synth. 1944, 24, 52. DOI: 10.15227/orgsyn.024.0052. Retrieved from [Link]
Sources
In-Depth Technical Guide: Synthesis, Mechanisms, and Applications of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-
Executive Summary
In the landscape of advanced organic synthesis and drug development, strategically substituted aromatic ethers serve as foundational building blocks for complex molecular architectures. Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- is a highly specialized, ortho-disubstituted benzene derivative. Featuring both a methoxymethyl (MOM-like) benzylic ether and an O-allyl ether, this compound is engineered for orthogonal reactivity. It is primarily utilized as a precursor in thermally induced [3,3]-sigmatropic Claisen rearrangements, allowing researchers to construct sterically hindered, C-allylated phenolic scaffolds critical for downstream cross-metathesis and pharmaceutical derivatization.
This whitepaper provides a comprehensive technical breakdown of its nomenclature, structural properties, synthesis protocols, and mechanistic applications.
Chemical Identity and Molecular Properties
Understanding the exact nomenclature and physical properties of this compound is critical for literature retrieval and analytical validation. The dual-ether functionality dictates its moderate polarity and specific boiling point, which are essential parameters for designing purification workflows[1].
| Property | Value |
| IUPAC Name | 1-(methoxymethyl)-2-(prop-2-en-1-yloxy)benzene |
| CAS Index Name | Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- |
| Common Synonyms | 2-(allyloxy)benzyl methyl ether; Allyl 2-(methoxymethyl)phenyl ether; 1-allyloxy-2-(methoxymethyl)benzene |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Monoisotopic Mass | 178.09938 Da |
| Structural Class | Disubstituted Aromatic Ether |
Strategic Role in Drug Development: Causality & Design
The structural design of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- is not arbitrary; it is a calculated arrangement designed for specific mechanistic pathways:
-
The Allyloxy Group (The Migrating Motif): The O-allyl ether is primed for a thermally activated Claisen rearrangement. Similar allyl phenyl ethers, such as Benzene, 1-methoxy-2-(2-propen-1-yloxy)-, are for their utility in generating ortho-allyl phenols[2].
-
The Methoxymethyl Group (The Directing/Protecting Motif): The benzylic methoxymethyl group serves a dual purpose. First, it acts as a robust, base-stable functional group that survives the harsh thermal conditions of the rearrangement[3]. Second, its steric bulk at the ortho position (C1) forces the migrating allyl group to shift exclusively to the opposite, unsubstituted ortho position (C6), ensuring complete regioselectivity.
Experimental Workflows and Self-Validating Protocols
The synthesis and subsequent utilization of this compound require strict environmental controls to prevent premature alkene isomerization or ether cleavage.
Methodology 1: Synthesis via Williamson Etherification
Objective: Chemoselective O-allylation of 2-(methoxymethyl)phenol. Causality: Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaH) to prevent the base-catalyzed isomerization of the terminal allyl double bond into an internal propenyl group. Dimethylformamide (DMF) is utilized to effectively solvate the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion to attack the allyl bromide.
Step-by-Step Protocol:
-
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-(methoxymethyl)phenol (10.0 mmol) in 50 mL of anhydrous DMF.
-
Base Addition: Add anhydrous K₂CO₃ (15.0 mmol) to the solution. Stir at room temperature for 15 minutes to initiate phenoxide formation.
-
Allylation: Dropwise, add allyl bromide (12.0 mmol) via syringe to control the exothermic SN2 displacement.
-
Reaction and Monitoring: Heat the reaction mixture to 60°C.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the UV-active starting material spot is entirely replaced by a higher
product spot, and the mixture turns from a clear solution to a cloudy suspension (due to KBr precipitation).
-
-
Workup: Quench the reaction with 50 mL of distilled water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to exhaustively remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure ether.
Methodology 2: Thermal Ortho-Claisen Rearrangement
Objective: Regioselective conversion to 2-allyl-6-(methoxymethyl)phenol. Causality: The [3,3]-sigmatropic rearrangement is a concerted, pericyclic process requiring significant activation energy. Heating the compound in a high-boiling solvent (N,N-dimethylaniline) allows the system to reach 200°C without solvent reflux limitations, facilitating the highly ordered, chair-like transition state.
Step-by-Step Protocol:
-
Preparation: Charge a heavy-walled glass pressure tube with 5.0 mmol of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-.
-
Solvent Addition: Add 10 mL of N,N-dimethylaniline.
-
Thermal Activation: Seal the tube and heat in an oil bath at 200°C for 12 hours.
-
Monitoring:
-
Self-Validation Checkpoint: Monitor the reaction by reverse-phase HPLC. The product will exhibit a distinct retention time shift due to the newly formed, polar phenolic -OH group.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (50 mL) and wash with 1M HCl (3 x 30 mL). The acidic wash protonates the N,N-dimethylaniline, driving it into the aqueous layer and leaving the product in the organic phase.
-
Isolation: Dry the organic layer, concentrate, and purify to obtain the target C-allyl phenol.
Analytical and Spectroscopic Expectations
To ensure scientific integrity, the synthesized intermediate must be rigorously characterized. Analytical resolution of these substituted benzenes is typically achieved using reverse-phase HPLC with MS-compatible mobile phases (e.g., Acetonitrile/Water/Formic Acid)[4]. Regulatory and tracking data for related allyl ethers provide baseline safety and handling profiles[5].
| Analytical Method | Target Signal / Parameter | Diagnostic Value |
| ¹H NMR (CDCl₃) | ~4.60 ppm (doublet, 2H) | Confirms presence of the O-allyl CH₂ group. |
| ¹H NMR (CDCl₃) | ~4.55 ppm (singlet, 2H) | Confirms the benzylic CH₂ of the methoxymethyl group. |
| IR Spectroscopy | Absence of 3200–3500 cm⁻¹ band | Validates complete etherification of the starting phenol. |
| HPLC (Reverse-Phase) | Retention Time Shift (vs. Phenol) | Increased lipophilicity confirms O-alkylation. |
Mechanistic Visualization
The following diagram maps the logical progression from the starting phenol, through the Williamson ether synthesis, and into the thermal Claisen rearrangement.
Synthetic workflow and Claisen rearrangement of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-.
References
-
Title: Benzene, 1-methoxy-2-(2-propen-1-yloxy)- Substance Details Source: US EPA (SRS) URL: [Link]
-
Title: Separation of Benzene, 1-methoxy-2-(2-propenyloxy)- Source: SIELC Technologies URL: [Link]
-
Title: Benzene, 1-methoxy-2-(2-propen-1-yloxy)- | CID 77777 Source: PubChem URL: [Link]
-
Title: Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst Source: ResearchGate URL: [Link]
Sources
- 1. Buy 1-Methoxy-2-(methoxymethyl)benzene | 21998-86-7 [smolecule.com]
- 2. Benzene, 1-methoxy-2-(2-propen-1-yloxy)- | C10H12O2 | CID 77777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzene, 1-methoxy-2-(2-propenyloxy)- | SIELC Technologies [sielc.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
A Comprehensive Technical Guide to o-(Allyloxy)anisole: Synthesis, Properties, and Applications in Organic Chemistry
Introduction: o-(Allyloxy)anisole, also known as 1-allyloxy-2-methoxybenzene, is a valuable aromatic ether that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring both an allyl ether and a methoxy group on a benzene ring, provides a scaffold for the construction of more complex molecules. This guide offers an in-depth technical overview of its physicochemical properties, a detailed synthesis protocol, spectroscopic characterization methods, key chemical transformations, and applications relevant to researchers, scientists, and professionals in drug development.
Section 1: Physicochemical Properties of o-(Allyloxy)anisole
The fundamental molecular and physical characteristics of o-(Allyloxy)anisole are summarized below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [2][3] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| IUPAC Name | 1-methoxy-2-(prop-2-en-1-yloxy)benzene | [1] |
| CAS Number | 4125-43-3 | [1][3] |
| Synonyms | Guaiacol allyl ether, 2-Allyloxyanisole | [1][3] |
| Appearance | Colorless to pale yellow liquid |
Section 2: Synthesis of o-(Allyloxy)anisole
The most common and efficient method for synthesizing o-(Allyloxy)anisole is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide.[4]
Causality Behind Experimental Choices:
-
Reactants: Guaiacol (2-methoxyphenol) is used as the phenolic starting material. Allyl bromide is a reactive alkylating agent, ideal for this synthesis.
-
Base: Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the phenol to form the more nucleophilic phenoxide ion.
-
Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction mechanism.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting phenol.
Experimental Protocol: Williamson Ether Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guaiacol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.[5]
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by flash column chromatography or vacuum distillation to yield pure o-(Allyloxy)anisole.
Caption: Workflow for the synthesis of o-(Allyloxy)anisole.
Section 3: Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized o-(Allyloxy)anisole.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. Expected signals include those for the aromatic protons, the methoxy group protons, and the protons of the allyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. For o-(Allyloxy)anisole, characteristic C-O stretching bands for the ether linkages are expected around 1040 cm⁻¹ and 1250 cm⁻¹.[6] Aromatic C-H stretching vibrations are typically observed around 3003-2955 cm⁻¹.[7]
Section 4: Key Reactions and Mechanistic Insights
A significant and synthetically useful reaction of o-(Allyloxy)anisole is the Claisen rearrangement, a[8][8]-sigmatropic rearrangement that leads to the formation of C-C bonds.[4][9]
Mechanism of the Aromatic Claisen Rearrangement:
The Claisen rearrangement of aryl allyl ethers is a thermal process that proceeds through a concerted, pericyclic mechanism involving a six-membered ring transition state.[10][11] This reaction typically requires heating to temperatures around 180-200°C.[5] The initial rearrangement forms a dienone intermediate, which then undergoes tautomerization to restore the aromaticity of the ring, yielding an ortho-allyl phenol.[10]
Caption: Mechanism of the Claisen rearrangement.
This rearrangement is a powerful tool in organic synthesis for introducing allyl groups onto an aromatic ring, which can then be further functionalized.
Section 5: Applications in Research and Development
o-(Allyloxy)anisole and its rearrangement product, o-eugenol, are valuable precursors in various fields:
-
Pharmaceutical Synthesis: The resulting ortho-allyl phenols are key intermediates in the synthesis of various pharmaceutical compounds.[8][12] For example, they can be precursors for compounds with potential applications in treating androgenic disorders.[13]
-
Fragrance and Flavor Industry: As precursors to other aromatic compounds, they are utilized in the synthesis of fragrances and flavorings.[12]
-
Polymer Chemistry: The allyl group provides a reactive site for polymerization and cross-linking, making these compounds useful in the production of specialty polymers and resins.[12]
Section 6: Safety and Handling
o-(Allyloxy)anisole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[14] It is a flammable liquid and vapor.[15][16] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[17] In case of skin contact, wash with soap and plenty of water.[16] If inhaled, move the person to fresh air.[16] Consult the Safety Data Sheet (SDS) for complete safety and handling information.[14][15][16][17]
Section 7: Conclusion
o-(Allyloxy)anisole is a synthetically important molecule with a well-established synthetic route and diverse applications. Its ability to undergo the Claisen rearrangement makes it a key building block for the synthesis of functionalized aromatic compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective use in research and development.
Section 8: References
-
Global Substance Registration System. O-(ALLYLOXY)ANISOLE. [Link]
-
Grokipedia. Allyl phenyl ether. [Link]
-
Wikipedia. Claisen rearrangement. [Link]
-
Scholarly Publications Leiden University. Catalytic allylation of phenols : chloride-free route towards epoxy resins. [Link]
-
National Center for Biotechnology Information. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. [Link]
-
MPG.PuRe. SUPPORTING INFORMATION. [Link]
-
Scientific Research Publishing. Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes. [Link]
-
ResearchGate. Selective O-Deallylation of o -Allyloxyanisoles | Request PDF. [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. [Link]
-
Mycocentral. Anisole - Mycotoxin Database. [Link]
-
Google Patents. Allylation of phenol.
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
National Center for Biotechnology Information. Benzene, 1-methoxy-2-(2-propen-1-yloxy)-. [Link]
-
Pearson. The IR spectrum for anisole contains two C―O stretching bands in ... [Link]
-
Bartleby.com. IR Spectrum Of Anisole. [Link]
-
Colby College. Anisole. [Link]
-
ResearchGate. FT-IR spectra of control and treated anisole. | Download Scientific Diagram. [Link]
-
Google Patents. Process for the selective allylation of ortho alkoxy phenols.
-
Organic Syntheses. Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. [Link]
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- 3. 4125-43-3 CAS MSDS (1-ALLYLOXY-2-METHOXY-BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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solubility of 1-methoxy-2-(2-propen-1-yloxy)benzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Methoxy-2-(2-propen-1-yloxy)benzene in Organic Solvents
Introduction
1-Methoxy-2-(2-propen-1-yloxy)benzene, also known by synonyms such as Guaiacol allyl ether and o-(Allyloxy)anisole, is an organic compound with the molecular formula C₁₀H₁₂O₂.[1][2] Its structure, featuring a benzene ring substituted with both a methoxy and an allyl ether group, makes it a subject of interest in synthetic organic chemistry. Understanding the solubility of this compound is paramount for its application in reaction chemistry, purification processes, and formulation development, where the choice of solvent directly dictates reaction kinetics, yield, and product purity.
This guide provides a comprehensive overview of the solubility characteristics of 1-methoxy-2-(2-propen-1-yloxy)benzene. We will delve into the theoretical principles governing its dissolution, present its qualitative solubility profile in a range of common organic solvents, and provide a detailed experimental protocol for quantitative solubility determination.
Molecular Profile and Its Influence on Solubility
The solubility behavior of a compound is fundamentally dictated by its molecular structure. The structure of 1-methoxy-2-(2-propen-1-yloxy)benzene contains several key features that influence its interaction with various solvents:
-
Aromatic Benzene Ring: This large, nonpolar hydrocarbon portion of the molecule is hydrophobic and favors interactions with nonpolar solvents through van der Waals forces.
-
Ether Linkages (Methoxy and Allyloxy): The oxygen atoms in the two ether groups introduce polarity to the molecule due to the electronegativity of oxygen. These ether groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents.
-
Overall Polarity: The molecule possesses a balance of nonpolar and polar characteristics. While the ether groups impart some polarity, the dominant feature is the large, nonpolar aromatic ring and allyl group. This positions the compound as being of low to moderate polarity.
This structural combination leads to the general principle that 1-methoxy-2-(2-propen-1-yloxy)benzene will be more soluble in solvents of similar polarity.[3][4]
Theoretical Principles of Solubility
The adage "like dissolves like" is the foundational principle for predicting solubility.[3][5] This means that substances with similar intermolecular forces will readily dissolve in one another. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[4]
-
Polar Solvents (e.g., Ethanol, Methanol, DMSO): These solvents have significant dipole moments and can engage in strong dipole-dipole interactions and, in the case of protic solvents like alcohols, hydrogen bonding.[5] Polar solutes dissolve well in polar solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are characterized by low dielectric constants and interact primarily through weaker London dispersion forces. They are effective at dissolving nonpolar solutes.[5]
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipoles but lack acidic protons, meaning they cannot act as hydrogen bond donors.[5]
Based on its molecular structure, 1-methoxy-2-(2-propen-1-yloxy)benzene is expected to be readily soluble in a wide range of common organic solvents but have limited solubility in highly polar solvents like water.
Qualitative Solubility Profile
While precise quantitative data is not widely published, a qualitative solubility profile can be constructed based on the compound's chemical properties and established chemical principles.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | Soluble | The nonpolar hydrocarbon chain of the solvent interacts favorably with the aromatic ring and allyl group of the solute via van der Waals forces. |
| Nonpolar Aromatic | Toluene, Benzene | Miscible | The aromatic rings of the solvent and solute share a strong affinity, leading to high solubility based on the "like dissolves like" principle.[6] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Miscible | These solvents have moderate polarity that aligns well with the overall polarity of the solute. The dipole-dipole interactions are sufficient for miscibility. |
| Polar Protic | Ethanol, Methanol | Miscible | These solvents are polar and can act as hydrogen bond donors to the ether oxygens of the solute. They are known to be good solvents for this compound.[7] |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | While highly polar, these solvents are excellent general organic solvents and are expected to readily dissolve the compound.[8] |
| Highly Polar Protic | Water | Insoluble/Sparingly Soluble | The large nonpolar aromatic and allyl groups dominate the structure, making the molecule largely hydrophobic and preventing significant dissolution in water.[7] |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility values, the equilibrium shake-flask method is a robust and widely accepted technique.[5] This protocol ensures that a saturated solution is formed and accurately measured.
Causality Behind Experimental Choices:
-
Excess Solute: Adding an excess of the solute ensures that the solution reaches its saturation point, a state of thermodynamic equilibrium between the dissolved and undissolved substance.[5][6][9]
-
Constant Temperature: Solubility is temperature-dependent.[6][9] Maintaining a constant temperature is critical for obtaining reproducible and accurate data.
-
Prolonged Agitation (24-72 hours): This extended period of mixing is necessary to ensure that the system reaches true equilibrium.[5] Shorter times may result in an undersaturated solution and an inaccurate solubility measurement.
-
Phase Separation: Centrifugation and filtration are used to completely separate the undissolved solute from the saturated solution without disturbing the equilibrium.[5] The use of a chemically inert filter (e.g., PTFE) prevents the filter from absorbing the solute, which would skew the results.[5]
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the concentration of the solute in the filtrate.[5] A calibration curve with standards of known concentration is essential for accurate quantification.[5]
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-methoxy-2-(2-propen-1-yloxy)benzene to a known volume of the selected organic solvent in a sealed glass vial.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or on a magnetic stir plate.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 to 72 hours to ensure equilibrium is reached.[5]
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved material to settle.
-
To ensure complete separation, centrifuge the vial at a high speed.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filter the sample through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean vial.[5]
-
-
Quantification:
-
Prepare a series of standard solutions of 1-methoxy-2-(2-propen-1-yloxy)benzene in the chosen solvent at known concentrations.
-
Generate a calibration curve by analyzing these standards using a validated HPLC method.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC to determine its concentration.
-
-
Data Reporting:
-
Calculate the concentration of the original saturated solution, accounting for any dilution.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[5]
-
Visualizations
Experimental Workflow
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Logical Framework for Solubility Prediction
Caption: Logical relationship between solute/solvent properties and solubility.
Conclusion
1-Methoxy-2-(2-propen-1-yloxy)benzene is a compound of low to moderate polarity, rendering it highly soluble to miscible in a wide array of common organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons. Its solubility is limited in highly polar protic solvents such as water. The guiding principle of "like dissolves like" provides a reliable framework for predicting its behavior. For applications demanding precise solubility data, the shake-flask method detailed herein offers a scientifically rigorous and validated protocol. This comprehensive understanding of solubility is essential for the effective use of this compound in research and development.
References
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Unknown.
- Unknown. (2023). Solubility of Organic Compounds.
- CymitQuimica. CAS 24743-14-4: 1-Methoxy-3-(2-propen-1-yl)benzene.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- Yeast Metabolome Database. 4-Allyl-2-methoxyphenol (YMDB01613).
- PubChem. 1-Methoxy-2-(2-methoxypropan-2-yl)benzene | C11H16O2.
- PubChem. Benzene, 1-methoxy-2-(2-propen-1-yloxy)- | C10H12O2.
- US EPA. Benzene, 1-methoxy-2-(2-propen-1-yloxy)- - Substance Details - SRS.
- Chemistry Steps. (2021). Solubility of Organic Compounds.
- Cheméo. Chemical Properties of Benzene, 1-methoxy-2-nitro- (CAS 91-23-6).
- Wikipedia. Solubility.
- FooDB. (2010). Showing Compound Eugenol (FDB012171).
- Unknown. Eugenol.
- International Journal of Pharmaceutical and Chemical Analysis. Solubility: An overview.
- ChemicalBook. Allyl ether CAS#: 557-40-4.
- National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules - PMC.
- PubChem. Eugenol | C10H12O2.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 1-(2-Methoxypropoxy)-2-propanol in Organic Solvents.
- NIST. Benzene, (2-methoxy-2-propenyl)-.
- Sigma-Aldrich. 1-Methoxy-2-(2-propen-1-yloxy)benzene.
- ResearchG
- PubMed. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss)
- Sigma-Aldrich. Solvent Miscibility Table.
- Alfa Chemistry. Solvent Miscibility Table.
- Unknown. Green Solvent Selection Tool.
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- 3. chem.ws [chem.ws]
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- 6. Solubility - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on the Electronic Structure of o-(Allyloxy)anisole
Executive Summary
This technical guide outlines the comprehensive theoretical framework for analyzing the electronic structure, conformational landscape, and reactivity of o-(Allyloxy)anisole (1-(allyloxy)-2-methoxybenzene). As a pivotal intermediate in the synthesis of functionalized phenols via the Claisen rearrangement, understanding its electronic properties is critical for drug development and polymer chemistry. This document details the ab initio and Density Functional Theory (DFT) protocols required to accurately predict its behavior, validated against experimental spectroscopic data.
Introduction & Chemical Context
o-(Allyloxy)anisole (CAS: 4125-43-3) presents a unique theoretical challenge due to the interplay between the electron-donating methoxy group and the allyloxy moiety. The proximity of these groups (ortho-substitution) induces steric strain and electronic perturbations that significantly influence the molecule's ground-state geometry and its propensity for [3,3]-sigmatropic rearrangement.
Structural Significance
-
Electronic Effects: The methoxy group (
) at the C2 position acts as a -donor, increasing electron density in the benzene ring, particularly at the C3 and C5 positions (ortho/para to itself). -
Reactivity: The primary interest lies in the Claisen Rearrangement , where the allyl group migrates to the vacant ortho-position (C6), restoring aromaticity via tautomerization to yield substituted guaiacols.
Computational Methodology (Standard Operating Procedure)
To achieve high-fidelity electronic structure predictions, the following computational workflow is prescribed. This protocol balances computational cost with chemical accuracy.
Level of Theory
-
Optimization & Frequencies: DFT using the B3LYP hybrid functional is the industry standard for organic ethers.
-
Basis Set: 6-311++G(d,p) is recommended. The diffuse functions (++) are critical for capturing the lone pair interactions on the oxygen atoms, while polarization functions (d,p) account for the flexibility of the allyl tail.
-
Dispersion Correction: For accurate conformational ordering, GD3BJ (Grimme’s D3 with Becke-Johnson damping) should be included to model weak intramolecular
or CH interactions.
Solvation Models
While gas-phase calculations provide intrinsic properties, the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using solvents like o-dichlorobenzene or ethanol is necessary to mimic realistic reaction conditions.
Workflow Visualization
The following diagram illustrates the logical flow of the theoretical study:
Caption: Step-by-step computational workflow for characterizing o-(Allyloxy)anisole, from conformational analysis to reactivity prediction.
Geometric Optimization & Conformational Analysis
The flexibility of the allyl ether linkage (
Key Conformers
-
Syn-Conformer: The allyl group is oriented towards the ortho-methoxy group. This is often destabilized by steric repulsion between the oxygen lone pairs.
-
Anti-Conformer: The allyl group is oriented away from the methoxy group. Typically the global minimum.
Critical Geometric Parameters (Predicted):
| Parameter | Description | Typical Value (Anti) | Significance |
|---|
|
Electronic Properties & Reactivity Indices
Frontier Molecular Orbitals (FMO)
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) dictate the molecule's chemical hardness and reactivity.
-
HOMO: Predominantly localized on the benzene ring and the ether oxygens. High energy indicates susceptibility to electrophilic attack.
-
LUMO: Delocalized over the aromatic system and the allyl
system.
Chemical Hardness (
Molecular Electrostatic Potential (MEP)
MEP mapping visualizes charge distribution.
-
Red Regions (Negative Potential): Concentrated around the two oxygen atoms. These are the sites for hydrogen bonding or electrophilic attack.
-
Blue Regions (Positive Potential): Localized on the allyl protons and the aromatic ring protons.
The Claisen Rearrangement Mechanism
The defining feature of o-(Allyloxy)anisole is its rearrangement to 6-allyl-guaiacol (2-allyl-6-methoxyphenol).
Pathway Analysis
The reaction proceeds via a concerted, suprafacial [3,3]-sigmatropic shift.
-
Reactant: o-(Allyloxy)anisole.
-
Transition State (TS): A highly ordered, chair-like geometry where the C-O bond breaks synchronously with the formation of a new C-C bond at the ortho position.
-
Intermediate: A cyclohexadienone derivative (non-aromatic).
-
Product: Rapid tautomerization restores aromaticity to form the phenol.
Transition State Diagram
Caption: Mechanistic pathway of the Claisen rearrangement for o-(Allyloxy)anisole.
Thermodynamic Parameters:
-
Activation Energy (
): Typically calculated around 20-25 kcal/mol at the B3LYP/6-311++G(d,p) level. -
Imaginary Frequency: The TS must exhibit exactly one imaginary frequency (approx.
), corresponding to the stretching of the breaking C-O bond and forming C-C bond.
Spectroscopic Validation
Theoretical data must be benchmarked against experimental spectra to ensure validity.
Vibrational Spectroscopy (IR)
-
C-H Stretching (Aromatic):
. -
C=C Stretching (Allyl): A characteristic peak around
. -
C-O-C Stretching: Strong bands in the
region (asymmetric) and (symmetric). -
Note: Calculated frequencies are harmonic and typically overestimate experimental values. A scaling factor of 0.961 (for B3LYP/6-311G**) should be applied.
NMR Shift Prediction (GIAO Method)
Using the GIAO (Gauge-Independent Atomic Orbital) method allows for the prediction of isotropic shielding tensors.
-
Allyl Protons: The terminal
protons show distinct shifts ( ppm). -
Methoxy Protons: A strong singlet at
ppm. -
Validation: Compare GIAO calculated values (referenced to TMS) with experimental
data.
References
-
Vertex AI Search. (2023). Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones: an experimental and computational study. National Institutes of Health. Link
-
ChemicalBook. (2023). 1-ALLYLOXY-2-METHOXY-BENZENE | 4125-43-3 Information. ChemicalBook. Link
-
Vertex AI Search. (2023). Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes. Royal Society of Chemistry. Link
-
GuideChem. (2023). 1-allyloxy-2-methoxy-benzene 4125-43-3 Properties and Spectra. GuideChem. Link
-
Vertex AI Search. (2023). Molecular Electrostatic Potential and Noncovalent Interactions. National Institutes of Health (PMC). Link
Methodological & Application
Application Note: Synthesis of o-Eugenol from Guaiacol Allyl Ether via Claisen Rearrangement
Executive Summary
The synthesis of o-eugenol (2-allyl-6-methoxyphenol) serves as a fundamental transformation in organic synthesis, yielding a highly valuable building block for flavor, fragrance, and pharmaceutical development[1]. This application note details a robust, two-phase protocol: the initial Williamson etherification of guaiacol to produce guaiacol allyl ether, followed by a thermally induced [3,3]-sigmatropic Claisen rearrangement[2][3]. By leveraging specific acid-base extraction techniques, this protocol establishes a self-validating workflow that ensures high isomeric purity and excellent yields (80–90%).
Mechanistic Principles & Causality
Understanding the underlying physical chemistry is critical for troubleshooting and scaling this reaction.
-
Williamson Ether Synthesis: The protocol utilizes potassium carbonate (
) as a mild base. With a of ~9.9, the phenolic hydroxyl group of guaiacol is readily deprotonated by without creating a highly basic environment that might promote the elimination of allyl bromide[2]. Acetone is selected as a polar aprotic solvent because it leaves the nucleophilic phenoxide ion relatively unsolvated, significantly accelerating the displacement. -
The Claisen Rearrangement: Heating the isolated guaiacol allyl ether initiates a concerted, pericyclic [3,3]-sigmatropic rearrangement[3]. The reaction proceeds through a highly ordered, chair-like transition state, directing the allyl group exclusively to the ortho position. The immediate product is a non-aromatic dienone (6-allyl-2-methoxycyclohexa-2,4-dien-1-one). This intermediate rapidly undergoes tautomerization (enolization) to restore the aromaticity of the phenolic ring, providing the thermodynamic driving force that renders the rearrangement irreversible[4].
Mechanistic pathway of the [3,3]-sigmatropic Claisen rearrangement to o-eugenol.
Experimental Design & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| Guaiacol | 124.14 | 1.0 | 63 g (0.5 mol) | Starting Material |
| Allyl Bromide | 120.98 | 1.1 | 66 g (0.55 mol) | Alkylating Agent |
| 138.21 | 1.0 | 70 g (0.5 mol) | Mild Base | |
| Acetone (dry) | 58.08 | Solvent | 100 mL | Reaction Solvent |
| 10% NaOH (aq) | 40.00 | Excess | ~400 mL total | Selective Extraction |
| HCl (conc.) | 36.46 | Excess | 100 mL | Acidification |
| Diethyl Ether | 74.12 | Solvent | As needed | Extraction Solvent |
| 142.04 | Desiccant | 50 g | Drying Agent |
Step-by-Step Protocol
Phase 1: Synthesis of Guaiacol Allyl Ether
-
Reaction Setup: In a 500-mL round-bottomed flask, combine 63 g of guaiacol, 66 g of allyl bromide, and 70 g of anhydrous
in 100 mL of dry acetone[2]. Causality: The slight 1.1 eq excess of allyl bromide ensures complete consumption of the guaiacol. Anhydrous conditions prevent the competitive hydrolysis of the allyl bromide into allyl alcohol. -
Reflux: Heat the mixture at reflux on a steam bath or heating mantle for 8 hours under continuous stirring.
-
Initial Workup: Cool the mixture and dilute with 200 mL of deionized water to dissolve the inorganic salts (
byproduct and unreacted ). Extract the aqueous mixture with two 100-mL portions of diethyl ether. -
Alkaline Wash (Self-Validation Step): Wash the combined ether extracts with two 100-mL portions of 10% NaOH[2]. Causality: This is a critical purification step. Any unreacted guaiacol (
~9.9) is deprotonated and pulled into the aqueous phase as a water-soluble sodium phenoxide salt. The synthesized guaiacol allyl ether remains neutral and stays in the organic phase. -
Drying and Concentration: Dry the organic phase over 50 g of anhydrous
(or ). Filter and remove the ether under reduced pressure. -
Intermediate Purification: Distill the residual oil under vacuum. Collect the fraction boiling at 110–113 °C at 12 mmHg. (Expected Yield: 66–75 g; 80–90%)[2].
Phase 2: Claisen Rearrangement to o-Eugenol
-
Thermal Rearrangement: Transfer 70 g of the distilled guaiacol allyl ether to a 500-mL round-bottomed flask. Cautiously heat the oil to its boiling point (approx. 250 °C) and reflux for 1 hour[2]. Causality: The rearrangement is highly exothermic. Once the reaction initiates, it may sustain its own heat. External heating must be carefully modulated to prevent violent boiling[2].
-
Cooling and Solubilization: Allow the flask to cool to room temperature. Dissolve the resulting dark, viscous oil in 100 mL of diethyl ether.
-
Selective Extraction (Self-Validation Step): Extract the ethereal solution with three 100-mL portions of 10% NaOH[2]. Causality: The rearrangement generates o-eugenol, which contains a newly formed phenolic hydroxyl group. The NaOH deprotonates the o-eugenol, pulling it into the aqueous phase. Any unreacted guaiacol allyl ether or non-phenolic byproducts remain trapped in the ether layer[1].
-
Acidification: Combine the alkaline aqueous extracts and carefully acidify with a mixture of 100 mL concentrated HCl diluted in 100 mL of water[2]. Causality: Acidification reprotonates the phenoxide, causing the o-eugenol to separate from the aqueous phase as an insoluble oil.
-
Final Extraction and Drying: Extract the acidified aqueous mixture with three 100-mL portions of diethyl ether. Dry the combined organic layers over 50 g of anhydrous
. -
Final Purification: Evaporate the solvent and distill the residual oil under reduced pressure. Collect the o-eugenol fraction boiling at 120–122 °C at 12 mmHg. (Expected Yield: 56–63 g; 80–90%)[2].
Experimental workflow for the synthesis and purification of o-eugenol.
Analytical Characterization
| Parameter | Guaiacol Allyl Ether (Intermediate) | o-Eugenol (Final Product) |
| Boiling Point (12 mmHg) | 110–113 °C[2] | 120–122 °C[2] |
| Appearance | Clear to pale yellow oil | Clear to pale yellow oil |
| Solubility in 10% NaOH | Insoluble (Remains in organic layer) | Soluble (Forms sodium phenoxide) |
| TLC | ~0.7 (UV active, no | ~0.4 (UV active, stains strongly w/ |
Troubleshooting & Safety
-
Exotherm Control: The Claisen rearrangement of allyl phenyl ethers is notoriously vigorous. Ensure the reflux condenser is fully functional and a secondary cooling bath (ice/water) is on standby. If the reaction begins to run away, remove the heat source immediately[2]. Alternatively,
-dimethylaniline can be utilized as a high-boiling solvent to moderate the exotherm[2]. -
Isomeric Purity: Direct C-allylation of guaiacol using Lewis acids typically yields a difficult-to-separate mixture of ortho and para isomers[1]. The primary advantage of utilizing the Claisen rearrangement is its strict geometric requirement, which dictates high regioselectivity for the ortho position, yielding primarily o-eugenol[3].
-
Emulsions During Workup: If stubborn emulsions form during the NaOH extraction steps, adding a small volume of saturated brine (
) or filtering the biphasic mixture through a pad of Celite will rapidly break the emulsion.
References
1.[2] "o-EUGENOL - Organic Syntheses Procedure", Organic Syntheses, Coll. Vol. 3, p. 418 (1955). 2 2.[3] "2-Allyl-6-methoxyphenol | 579-60-2", Benchchem. 3 3.[1] "US3929904A - Process for the selective allylation of ortho alkoxy phenols", Google Patents. 1 4.[4] "Claisen Rearrangement In Catechols", Erowid / Ind. J. Chem. 2, 323 (1964). 4
Sources
- 1. US3929904A - Process for the selective allylation of ortho alkoxy phenols - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Allyl-6-methoxyphenol | 579-60-2 | Benchchem [benchchem.com]
- 4. Claisen Rearrangement In Catechols - Synthesis of 4-Allylcatechol - [www.rhodium.ws] [erowid.org]
Application of o-(Allyloxy)anisole in the synthesis of bioactive molecules
Application Note: Strategic Utilization of o-(Allyloxy)anisole in Bioactive Scaffold Synthesis
Executive Summary
o-(Allyloxy)anisole (1-(allyloxy)-2-methoxybenzene) is a pivotal ether precursor in organic synthesis, primarily valued for its ability to undergo the Claisen Rearrangement . This transformation provides a reliable entry point into 7-methoxybenzofuran and substituted dihydrobenzofuran scaffolds—structures ubiquitous in natural products (e.g., neolignans) and pharmaceutical candidates (e.g., tyrosinase inhibitors).
This guide details the mechanistic underpinnings and practical protocols for leveraging o-(allyloxy)anisole to synthesize high-value bioactive cores. We focus on two primary workflows: Iodocyclization for benzofuran construction and Ring-Closing Metathesis (RCM) for macrocyclic/chromene derivatives.
The Mechanistic Anchor: Claisen Rearrangement
The utility of o-(allyloxy)anisole rests on the [3,3]-sigmatropic rearrangement. Unlike simple allyl phenyl ethers, the presence of the ortho-methoxy group dictates regioselectivity.
Regioselectivity and Mechanism
Upon thermal activation (approx. 200°C) or Lewis acid catalysis, the allyl group migrates. Since the C2 position is blocked by the methoxy group, the migration occurs exclusively to the C6 position (the other ortho site), yielding 2-allyl-6-methoxyphenol .
Key Mechanistic Features:
-
Concertedness: The bond breaking and forming occur simultaneously via a chair-like transition state.[1]
-
Regiocontrol: The ortho-blocking effect of the methoxy group forces the allyl chain to the C6 position, preventing mixture formation common in unsubstituted systems.
-
Aromatization: The initial product is a cyclohexadienone, which rapidly tautomerizes to the phenol to restore aromaticity.
Figure 1: Mechanistic pathway of the Claisen rearrangement for o-(allyloxy)anisole, highlighting the regioselective migration to the C6 position.
Application A: Synthesis of 7-Methoxybenzofurans via Iodocyclization
The most direct application of the rearranged product (2-allyl-6-methoxyphenol) is the synthesis of 7-methoxybenzofurans. These scaffolds are critical in drug discovery, particularly for anti-inflammatory and anticancer agents.
The "Iodocyclization" Strategy
Direct oxidative cyclization using palladium (Wacker-type) is possible but expensive. The Iodocyclization protocol is preferred for its operational simplicity, lower cost, and the introduction of an iodine handle for further functionalization (e.g., Suzuki coupling).
Reaction Sequence:
-
Protection (Optional): Acetylation of the phenol if controlling side reactions is necessary.
-
Iodocyclization: Treatment with
and base ( ) closes the ring to form a 3-iododihydrobenzofuran. -
Elimination/Aromatization: Treatment with base (DBU or ethanolic KOH) yields the benzofuran.
Detailed Protocol: Iodocyclization to Benzofuran
Reagents:
-
Substrate: 2-Allyl-6-methoxyphenol (synthesized via Claisen).
-
Iodine (
).[2] -
Sodium Bicarbonate (
).[2][3] -
Solvent: Acetonitrile (
) or Dichloromethane ( ).
Step-by-Step Methodology:
-
Preparation: Dissolve 2-allyl-6-methoxyphenol (1.0 equiv) in anhydrous
(0.1 M concentration). -
Base Addition: Add
(3.0 equiv) to the stirring solution at room temperature. -
Iodination: Cool the mixture to 0°C. Slowly add
(2.0 equiv) portion-wise over 15 minutes to prevent exotherms. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (disappearance of the allyl phenol).
-
Checkpoint: The product at this stage is the 2-(iodomethyl)-7-methoxy-2,3-dihydrobenzofuran .
-
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (solution turns from purple/brown to colorless). Extract with ethyl acetate ( ). Dry organic layers over and concentrate. -
Aromatization (The Benzofuran Step): Dissolve the crude dihydrobenzofuran in ethanol. Add KOH (2.0 equiv) and reflux for 2 hours.
-
Purification: Concentrate and purify via silica gel column chromatography (Hexanes/EtOAc gradient).
Data Summary: Typical Yields
| Step | Product | Typical Yield | Key Observation |
| 1 | Claisen Rearrangement | 85–95% | Neat heating (200°C) is most robust. |
| 2 | Iodocyclization | 80–90% | Formation of 5-exo-trig product favored. |
| 3 | Aromatization | 75–85% | Requires strong base to eliminate HI. |
Application B: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
For constructing larger rings or chromene derivatives, o-(allyloxy)anisole derivatives serve as excellent substrates for Ruthenium-catalyzed RCM.
Strategic Design
By alkylating the phenol (post-Claisen rearrangement) with a second alkene tether (e.g., homoallyl bromide), one creates a diene system. RCM using Grubbs II catalyst then closes the ring to form a chromene or a macrocycle, depending on the tether length.
Protocol: RCM of Diallyl Ether Derivative
Reagents:
-
Substrate: 1-allyloxy-2-(but-3-en-1-yloxy)-3-methoxybenzene (derived from alkylating the Claisen product).
-
Catalyst: Grubbs 2nd Generation Catalyst.[4]
-
Solvent: Anhydrous Dichloromethane (DCM) (Degassed).
Methodology:
-
Degassing: It is critical to deoxygenate the DCM solvent by bubbling Argon for 15 minutes. Oxygen poisons the Ruthenium carbene.
-
Dilution: Prepare a dilute solution (0.005 M) of the substrate in DCM. High dilution favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
-
Catalysis: Add Grubbs II catalyst (2–5 mol%).
-
Reflux: Heat to reflux (40°C) for 4–12 hours under an inert atmosphere.
-
Quench: Add a few drops of DMSO or ethyl vinyl ether to quench the active Ruthenium species.
-
Purification: Evaporate solvent and purify directly via column chromatography.
Visualizing the Synthetic Pipeline
The following diagram illustrates the divergence from the core o-(allyloxy)anisole starting material into two distinct bioactive scaffold classes.
Figure 2: Divergent synthetic workflows starting from o-(allyloxy)anisole to access Benzofurans and Chromenes.
References
- Claisen Rearrangement Mechanism & Conditions
-
Benzofuran Synthesis via Iodocyclization
-
Ruthenium-Catalyzed RCM Applications
-
Natural Product Applications (7-Methoxybenzofurans)
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
High-Precision GC-MS Characterization of o-(Allyloxy)anisole: Mitigating Thermal Artifacts via Optimized Injection Parameters
Application Note: AN-GCMS-OA-001
Executive Summary
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the structural elucidation and quantitation of o-(Allyloxy)anisole (CAS: 4125-43-3), also known as Guaiacol allyl ether.
The Critical Challenge: While standard GC-MS protocols utilize injector temperatures of 250°C+, o-(Allyloxy)anisole is susceptible to the Claisen Rearrangement at temperatures exceeding 180–200°C. This thermal instability causes the analyte to rearrange into o-allylguaiacol isomers inside the injection port, leading to false-positive impurity identification and inaccurate purity assays.
The Solution: This guide introduces a "Cold Splitless" or "Cool On-Column" injection technique combined with specific mass spectral filtering to differentiate the target ether from its rearrangement isomers.
Chemical Context & The Thermal Risk
To ensure data integrity, the analyst must understand the specific reactivity of the analyte during the volatilization phase.
The Molecule
-
Molecular Formula:
[4] -
Molecular Weight: 164.20 g/mol [4]
-
Structure: An anisole ring with an allyloxy group at the ortho position.[4]
The Claisen Rearrangement Artifact
At elevated temperatures (typically
-
Analyte: o-(Allyloxy)anisole (Ether)
Elutes earlier, distinct MS frag. -
Artifact: 6-Allyl-2-methoxyphenol (Phenol)
Elutes later (H-bonding), distinct MS frag.
If the GC inlet is too hot, you are measuring the kinetics of the rearrangement, not the composition of your sample.
Experimental Protocol
Reagents and Standards
-
Reference Standard: o-(Allyloxy)anisole (>98% purity).
-
Internal Standard (IS): 1,4-Dimethoxybenzene or Naphthalene-d8 (chemically inert, similar boiling point).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid alcohols to prevent transesterification in the inlet.
GC-MS Conditions (Agilent 7890B/5977B or equivalent)
| Parameter | Standard Method (RISKY) | Optimized Method (RECOMMENDED) | Rationale |
| Inlet Mode | Split/Splitless | Pulsed Splitless or Cool On-Column | Maximizes sensitivity; minimizes thermal stress. |
| Inlet Temp | 250°C | 160°C - 180°C | CRITICAL: Kept below Claisen activation energy threshold. |
| Column | HP-5MS UI (30m x 0.25mm, 0.25µm) | HP-5MS UI (or DB-5MS) | Low bleed, excellent separation of isomers. |
| Carrier Gas | Helium @ 1.0 mL/min | Helium @ 1.2 mL/min | Constant flow. |
| Oven Program | 60°C (1 min) | 50°C (1 min) | Slow ramp in elution zone separates ether from potential phenol rearrangement products. |
| Transfer Line | 280°C | 250°C | Prevent post-column rearrangement. |
| Ion Source | EI, 230°C, 70 eV | EI, 230°C, 70 eV | Standard ionization.[5] |
| MS Mode | Scan (40-400 amu) | SIM/Scan | SIM for quantitation; Scan for impurity profiling. |
Sample Preparation
-
Stock Solution: Dissolve 10 mg o-(Allyloxy)anisole in 10 mL DCM (1000 ppm).
-
Working Standard: Dilute Stock to 50 ppm. Add IS to final concentration of 20 ppm.
-
Vial: Use deactivated glass inserts to prevent surface-catalyzed rearrangement.
Analytical Workflow & Logic (Visualized)
The following diagram illustrates the decision logic required to validate that the detected signal is the true analyte and not a thermal artifact.
Caption: Analytical workflow highlighting the thermal risk of Claisen rearrangement in the GC inlet and the necessity of temperature control.
Results & Interpretation
Chromatographic Separation
Even if some rearrangement occurs, the two species can be resolved chromatographically on a 5% phenyl column.
-
Target (o-Allyloxyanisole): Elutes Earlier . Lower boiling point due to lack of Hydrogen Bonding.
-
Artifact (o-Allylphenol): Elutes Later . Higher boiling point due to phenolic -OH group.
Mass Spectral Identification (EI Spectrum)
Both compounds have a molecular ion of m/z 164 , but their fragmentation pathways differ significantly.
| Ion (m/z) | o-(Allyloxy)anisole (Target) | o-Allylphenol (Artifact) | Mechanistic Origin |
| 164 ( | Present (Medium) | Present (Strong) | Molecular Ion ( |
| 149 | Low | High | Loss of Methyl (typical for anisole/phenol derivs) |
| 131-135 | Low | Medium | Complex rearrangements |
| 123 | Base Peak (100%) | Low (<10%) | Loss of Allyl Radical ( |
| 121 | Medium | Medium | Loss of Propyl/Rearrangement |
| 109 | Medium | Low | Loss of Allyl + Methyl |
| 91 | High | High | Tropylium ion (aromatic backbone) |
| 77 | High | High | Phenyl cation |
Diagnostic Rule: If the peak at m/z 164 has a base peak of 123 , it is the Ether. If the base peak is 149 or 131 (and 123 is weak), it is the Phenol (Rearrangement product).
Fragmentation Pathway Diagram
Caption: Distinct fragmentation pathways allowing differentiation between the target ether (m/z 123) and the rearrangement isomer.
Method Validation (ICH Q2(R1) Guidelines)
To ensure the method is suitable for regulatory submission or rigorous R&D, perform the following validation steps [1]:
-
Specificity: Inject a mixture of o-(Allyloxy)anisole and o-allylphenol (synthesized or forced degradation). Demonstrate baseline resolution (
). -
Linearity: Prepare 5 concentration levels (e.g., 10, 25, 50, 100, 200 ppm). Acceptance:
.[6] -
Accuracy (Recovery): Spike the analyte into the sample matrix at 80%, 100%, and 120% levels. Acceptance: 90-110% recovery.
-
Robustness (Inlet Temp):
-
Inject standard at Inlet = 160°C.
-
Inject standard at Inlet = 260°C.
-
Pass Criteria: The peak area of o-(Allyloxy)anisole at 260°C should not decrease by >5% compared to 160°C, and no new peak (phenol) should appear. If it fails, the method requires the lower temperature limit.
-
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 1-Allyloxy-2-methoxybenzene." NIST Chemistry WebBook, SRD 69. [Link]
-
Organic Reactions. "The Claisen Rearrangement." Organic Reactions, Wiley, 2011. [Link]
-
PubChem. "1-Allyloxy-4-methoxybenzene (Isomer Analog Data)." National Library of Medicine. [Link]
Sources
- 1. 1-ALLYLOXY-2-METHOXY-BENZENE | 4125-43-3 [chemicalbook.com]
- 2. 1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) IR Spectrum [chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 1-Allyloxy-4-methoxybenzene | C10H12O2 | CID 288670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Retention index thresholds for compound matching in GC-MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Derivatization of Guaiacol Allyl Ether for Medicinal Chemistry and Prodrug Synthesis
Executive Summary
Guaiacol allyl ether (1-allyloxy-2-methoxybenzene) is a highly versatile synthetic scaffold in modern medicinal chemistry. While biologically inert in its ether form, it serves as the direct precursor to o-eugenol (2-allyl-6-methoxyphenol) via thermal Claisen rearrangement[1]. The resulting phenolic and allylic moieties offer orthogonal sites for derivatization, enabling the synthesis of complex active pharmaceutical ingredients (APIs). This application note details the mechanistic rationale, target mapping, and validated protocols for utilizing the guaiacol allyl ether scaffold to synthesize gastrointestinal (GI)-sparing Non-Steroidal Anti-Inflammatory Drug (NSAID) prodrugs[2] and novel antimicrobial agents[3].
Mechanistic Rationale: The Guaiacol Allyl Ether Scaffold
The Claisen Rearrangement as a Synthetic Gateway
The direct functionalization of guaiacol allyl ether is limited by the stability of the ether linkage. To unlock its potential, researchers employ a thermal [3,3]-sigmatropic rearrangement (Claisen rearrangement). Heating the ether to ~200°C induces a concerted, pericyclic migration of the allyl group to the ortho-position of the aromatic ring, liberating the phenolic hydroxyl group[1].
Causality in Design: This transformation is critical because it exposes a reactive nucleophilic center (the phenol) while preserving the terminal alkene. The newly formed o-eugenol retains the potent antioxidant and reactive-oxygen-species (ROS) scavenging capabilities characteristic of allyl guaiacol derivatives[4], making it an ideal candidate for synergistic prodrug conjugation.
Pharmacological Synergy: The Chimera Prodrug Concept
Conventional NSAIDs (e.g., Naproxen, Ibuprofen) cause severe gastrointestinal toxicity due to direct mucosal irritation by their free carboxylic acid groups and systemic COX-1 inhibition[2]. By conjugating an NSAID to the phenolic hydroxyl of o-eugenol via an ester linkage, a "chimera prodrug" (such as MAS-1696) is formed[5].
Causality in Design:
-
Masking: The esterification masks the acidic moiety of the NSAID, preventing direct protonation of the gastric mucosa.
-
Enzymatic Cleavage: Upon systemic absorption, endogenous esterases hydrolyze the bond, releasing the active NSAID and the allyl guaiacol moiety.
-
ROS Scavenging: The liberated allyl guaiacol acts as a localized antioxidant, neutralizing the ROS generated by the NSAID's disruption of the gastric mucosal barrier, thereby preventing ulcerogenesis[2].
Target Mapping & Quantitative Data
The table below summarizes the primary derivatization strategies for the guaiacol allyl ether scaffold and their corresponding pharmacological metrics.
| Derivative Scaffold | Conjugation Strategy | Primary Medicinal Target | Yield (%) | Pharmacological Advantage |
| o-Eugenol (6-Allylguaiacol) | Thermal Claisen Rearrangement[1] | Antioxidant / Antimicrobial | 85-92% | Exposes phenolic -OH for downstream synthesis while retaining radical-scavenging ability. |
| NSAID-Allyl Guaiacol Chimeras | Steglich Esterification (Phenol + COOH)[2] | Cyclooxygenase (COX-2) | 78-84% | Masks acidic moiety to prevent GI irritation; provides localized ROS scavenging. |
| Triazole-o-Eugenol Conjugates | Click Chemistry (Azide-Alkyne)[1] | M. tuberculosis / Leishmania[3] | 65-75% | Enhances lipophilicity and target binding affinity; overcomes microbial resistance. |
| Epoxidized Allyl Guaiacol | Olefin Oxidation (mCPBA) | Reactive Intermediates | >90% | Creates an electrophilic epoxide ring for nucleophilic attack by target proteins. |
Experimental Protocols (Self-Validating Systems)
As an application scientist, ensuring reproducibility requires protocols that build in their own validation checkpoints. The following methodologies emphasize the why behind each chemical step.
Protocol A: Thermal [3,3]-Sigmatropic Rearrangement to o-Eugenol
Objective: Convert Guaiacol Allyl Ether to 2-allyl-6-methoxyphenol.
-
Reaction Setup: Dissolve 10 mmol of pure Guaiacol Allyl Ether in 15 mL of N,N-diethylaniline under a continuous Nitrogen (N₂) purge.
-
Causality:N,N-diethylaniline is chosen for its high boiling point (215°C), which comfortably exceeds the activation energy threshold for the pericyclic rearrangement without requiring pressurized vessels. The N₂ atmosphere prevents the auto-oxidation of the electron-rich phenol product at high temperatures.
-
-
Thermal Activation: Reflux the mixture at 200°C for 6–8 hours with vigorous stirring.
-
Quenching & Extraction: Cool the reaction to room temperature. Slowly add 50 mL of 2M HCl, then extract with Ethyl Acetate (3 x 30 mL).
-
Causality: The HCl selectively protonates the N,N-diethylaniline, converting it into a water-soluble hydrochloride salt. This drives the solvent into the aqueous phase, leaving the newly formed o-eugenol cleanly in the organic layer.
-
-
Self-Validation Checkpoint:
-
TLC: Run a TLC (Hexane:EtOAc 8:2). The successful reaction is validated by the disappearance of the ether spot (higher
) and the appearance of a highly UV-active phenolic spot (lower ) that stains dark blue/black with phosphomolybdic acid (PMA). -
FT-IR: Confirm the presence of a broad O-H stretch at ~3400 cm⁻¹, which is absent in the starting ether.
-
Protocol B: Synthesis of NSAID-Allyl Guaiacol Prodrug (Steglich Esterification)
Objective: Conjugate Naproxen to o-Eugenol to form a GI-sparing chimera.
-
Activation: In an oven-dried flask, dissolve 5.0 mmol of Naproxen and 5.5 mmol of o-eugenol in 20 mL of anhydrous Dichloromethane (DCM) at 0°C.
-
Catalysis: Add 6.0 mmol of EDC·HCl, followed immediately by 0.5 mmol of 4-Dimethylaminopyridine (DMAP).
-
Causality: The phenolic -OH of o-eugenol is electronically deactivated and sterically hindered. Standard coupling fails here. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly overcomes the activation barrier of the phenol. EDC·HCl is chosen over DCC because its urea byproduct is water-soluble, preventing tedious chromatographic separations.
-
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Wash the organic layer sequentially with 5% NaHCO₃ (to remove unreacted Naproxen), 1M HCl (to remove DMAP), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Self-Validation Checkpoint:
-
¹H-NMR (CDCl₃): Validation is confirmed by the complete disappearance of the phenolic -OH broad singlet (~5.5 ppm) and a distinct downfield shift of the aromatic protons adjacent to the newly formed ester bond.
-
Pathway Visualizations
Fig 1. Synthetic workflow from Guaiacol Allyl Ether to medicinal conjugates.
Fig 2. Dual-action mechanism of NSAID-allyl guaiacol prodrugs reducing GI toxicity.
References
2.[3] Title: Synthesis and First-Time Assessment of o-Eugenol Derivatives against Mycobacterium tuberculosis Source: ResearchGate URL:[Link]
3.[4] Title: Eugenol as a Potential Drug Candidate: A Review Source: Current Topics in Medicinal Chemistry (via ResearchGate) URL:[Link]
4.[2] Title: Insights into Prospects of Novel NSAID Prodrugs in the Management of Gastrointestinal Toxicity: A Perspective Review Source: ResearchGate URL:[Link]
5.[5] Title: Molecules, Volume 27, Issue 20 (October-2 2022) Source: MDPI URL:[Link]
Sources
Troubleshooting & Optimization
Preventing polymerization during the synthesis of o-(Allyloxy)anisole
Welcome to the technical support guide for the synthesis of o-(Allyloxy)anisole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis, particularly the prevention of undesired polymerization, to ensure high yields and purity.
Understanding the Core Challenge: Polymerization
The synthesis of o-(Allyloxy)anisole is typically achieved via a Williamson ether synthesis, where the sodium or potassium salt of guaiacol (2-methoxyphenol) is reacted with an allyl halide (e.g., allyl bromide).[1][2][3][4] While this SN2 reaction is generally robust, the presence of the allyl group introduces a significant risk of side reactions, primarily free-radical polymerization.[5][6]
Allyl monomers can polymerize through a free-radical mechanism, which can be initiated by heat, light, or trace impurities like oxygen.[7][8] This process leads to the formation of viscous oils or solid polymeric byproducts, drastically reducing the yield of the desired monomeric ether and complicating purification.[5] Understanding the interplay between the desired SN2 pathway and the undesired polymerization pathway is crucial for success.
Visualizing the Reaction Pathways
To better understand the chemistry involved, the following diagram illustrates the desired synthesis route versus the primary side reaction.
Caption: Desired SN2 synthesis vs. undesired radical polymerization.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture became thick, viscous, or solidified. What happened? A: This is the most common sign of significant polymerization. The allyl groups in your starting material or product have reacted with each other to form long-chain polymers, increasing the viscosity. This is often triggered by excessive heat, the presence of oxygen, or metal impurities that can initiate radical formation.[5][6]
Q2: Why is my yield of o-(Allyloxy)anisole consistently low, even if it doesn't solidify? A: Low yields can result from several factors. Incomplete deprotonation of guaiacol, competing E2 elimination reactions, or low-level polymerization can all consume starting materials and reduce product formation.[1][9] Additionally, the desired product can be lost during workup if it is not efficiently separated from byproducts. A thermally-induced Claisen rearrangement, where the allyl group migrates from the oxygen to the aromatic ring, can also occur at high temperatures, forming o-allyl guaiacol as a byproduct.[10][11][12]
Q3: What is a radical inhibitor, and should I use one? A: A radical inhibitor (or stabilizer) is a compound that scavenges free radicals, effectively terminating the chain reaction of polymerization. For allyl compounds, common inhibitors include butylated hydroxytoluene (BHT) or hydroquinone. Using a small, catalytic amount (e.g., 0.1 mol%) of an inhibitor is a highly effective and recommended strategy to prevent polymerization without interfering with the Williamson ether synthesis.
Q4: Can I run the reaction open to the atmosphere? A: It is strongly advised to run the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen from the air is a di-radical and can act as an initiator for polymerization, significantly increasing the risk of reaction failure.[8]
Q5: What is the optimal temperature for this synthesis? A: The ideal temperature is a balance. It must be high enough for the SN2 reaction to proceed at a reasonable rate but low enough to minimize polymerization and the Claisen rearrangement. A typical range is 50-80 °C.[13] It is best to start at a lower temperature (~50 °C) and monitor the reaction by Thin Layer Chromatography (TLC), only increasing the temperature if the reaction is too slow.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem / Symptom | Probable Cause(s) | Recommended Solutions & Explanations |
| Reaction mixture turns viscous or solid (polymerizes) | 1. Reaction temperature is too high. 2. Presence of oxygen. 3. Absence of a radical inhibitor. | 1. Lower the Temperature: Immediately reduce heating. For future runs, start at a lower temperature (e.g., 50-60 °C) and monitor progress. High heat accelerates radical formation.[13]2. Use Inert Atmosphere: Ensure your reaction setup is properly purged and maintained under nitrogen or argon to exclude oxygen, a known radical initiator.3. Add an Inhibitor: Incorporate a small amount of BHT or hydroquinone at the start of the reaction to quench any radicals that may form. |
| Low Yield of Desired Product | 1. Incomplete Deprotonation: The guaiacol was not fully converted to its nucleophilic phenoxide form.2. Competing Elimination (E2): The phenoxide acted as a base on the allyl bromide, forming allene gas instead of the ether.[1][9]3. Claisen Rearrangement: The product rearranged to o-allyl guaiacol due to excessive heat.[12]4. Loss During Workup: Product was lost during extraction or purification steps. | 1. Ensure Anhydrous Conditions: Use a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., dry THF, DMF) to ensure complete deprotonation.[13] Water will quench the base.2. Control Temperature: Lower temperatures favor the SN2 substitution over the E2 elimination pathway.[9]3. Avoid High Temperatures: Keep the reaction temperature below 100°C to minimize the risk of this thermal rearrangement.4. Optimize Purification: Use TLC to track your product during extraction and chromatography. Consider an acid-base wash to remove unreacted guaiacol before chromatography.[14][15] |
| Difficult Purification / Multiple Spots on TLC | 1. Polymeric Byproducts: High molecular weight oligomers are present.2. Unreacted Guaiacol: Starting material remains.3. o-allyl guaiacol: The Claisen rearrangement byproduct is present. | 1. Filter Before Workup: If minor polymerization occurred, you may be able to filter the cooled reaction mixture through a plug of Celite or glass wool to remove solid polymers before extraction.2. Acid-Base Extraction: Before column chromatography, wash the organic layer with a dilute base (e.g., 1M NaOH) to extract the acidic unreacted guaiacol into the aqueous layer.[15]3. Flash Chromatography: Use a non-polar solvent system (e.g., Hexanes:Ethyl Acetate gradient) for flash chromatography. The desired ether is less polar than the phenolic byproducts and will elute first.[14] |
Troubleshooting Workflow
The following flowchart provides a logical sequence for diagnosing and solving issues during the synthesis.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A comparison of hydrogen abstraction reaction between allyl-type monomers with thioxanthone-based photoinitiators without amine synergists [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Claisen Rearrangement [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Conversion in Guaiacol Allylation
Executive Summary & Diagnostic Flowchart
The Problem: You are observing significant unreacted Guaiacol (2-methoxyphenol) in your reaction mixture despite extended reaction times.
The Context: The O-allylation of guaiacol is a Williamson Ether Synthesis (
Interactive Troubleshooting Logic
The following decision tree outlines the critical path for diagnosing low conversion versus product loss.
Figure 1: Diagnostic logic for identifying the root cause of stalled guaiacol allylation.
Technical Deep Dive: The "Why" Behind Low Conversion
To fix the reaction, you must understand the specific barriers preventing the
A. The "Ion-Pairing" Effect (Solvent Failure)
In non-polar or moderately polar solvents (like Acetone or THF), the potassium cation (
-
The Fix: You must break this ion pair.
-
Polar Aprotic Solvents: DMF or DMSO solvate the cation (
) effectively, leaving the phenoxide "naked" and highly reactive [1]. -
Phase Transfer Catalysts (PTC): If you must use Acetone or Toluene, adding TBAI (Tetrabutylammonium iodide) exchanges the tight
for a bulky Ammonium cation ( ), which cannot form a tight ion pair, restoring reactivity [2].
-
B. The Leaving Group Disparity
Allyl Chloride is significantly cheaper than Allyl Bromide but reacts 50–100x slower.
-
The Fix: If using Allyl Chloride, you must add Potassium Iodide (KI). The KI reacts with Allyl-Cl to form Allyl-I (in situ), which has a much weaker C-I bond, accelerating the reaction (Finkelstein modification) [3].
C. The Claisen Leak (Thermodynamic Control)
If you see "conversion" but low isolated yield of the ether, you likely overheated the reaction. At temperatures >100°C (or >80°C in acidic clays), the O-allyl ether undergoes a [3,3]-sigmatropic rearrangement to C-allyl isomers (eugenol derivatives). This is irreversible [4].[1]
Optimized Protocol (The "Gold Standard")
Do not rely on generic Williamson Ether protocols. Use this optimized method for guaiacol.
Reaction Scale: 10 mmol Guaiacol basis.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Substrate | Guaiacol | 1.0 | Nucleophile |
| Electrophile | Allyl Bromide* | 1.2 | Electrophile (Excess drives kinetics) |
| Base | 2.0 | Deprotonation (Must be finely ground) | |
| Solvent | Acetonitrile (MeCN) | 0.5 M | Balance of rate vs. workup ease |
| Additive | TBAI | 0.05 | Phase Transfer Catalyst (Critical for rate) |
*Note: If using Allyl Chloride, add 0.1 equiv KI.
Step-by-Step Methodology
-
Drying: Flame-dry the reaction flask. Water is the enemy of this reaction.
-
Solvation: Dissolve Guaiacol (1.24 g, 10 mmol) in dry Acetonitrile (20 mL).
-
Deprotonation: Add finely powdered anhydrous
(2.76 g, 20 mmol). Stir at Room Temp for 15 mins. Observation: The solution may darken slightly as phenoxide forms. -
Catalysis: Add TBAI (185 mg, 0.5 mmol).
-
Addition: Add Allyl Bromide (1.04 mL, 12 mmol) dropwise.
-
Reaction: Heat to Reflux (82°C) .
-
Time: 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). Guaiacol (
) should disappear; Product ( ) appears.
-
-
Workup: Filter off solids (
). Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (This is critical: it removes any unreacted Guaiacol), then Brine. Dry over .
Troubleshooting FAQ
Q1: I am using Acetone and the reaction is stuck at 50% conversion after 24 hours. A: Acetone boils at 56°C, which is often insufficient to overcome the activation energy for sterically hindered phenols like guaiacol.
-
Immediate Fix: Add 5–10 mol% TBAI (Tetrabutylammonium iodide) to the acetone. This will likely push the reaction to completion within 4 hours.
-
Long-term Fix: Switch to Acetonitrile (boils at 82°C) or DMF (run at 80°C).
Q2: I see a new spot on TLC, but after column chromatography, my yield is low. A: You likely have unreacted Guaiacol co-eluting or smearing. Guaiacol is difficult to separate from the allyl ether by silica chromatography alone.
-
Solution: You must perform a Basic Wash during workup. Wash your organic layer with 1M NaOH or 2M KOH. The unreacted Guaiacol will deprotonate and move into the aqueous layer (as sodium guaiacolate). The O-allyl ether (neutral) will stay in the organic layer.
Q3: Can I use Sodium Hydride (NaH) to force the reaction?
A: Yes, but it is often unnecessary and riskier. NaH in DMF is very fast (<1 hour), but it generates
Q4: I used Allyl Chloride and nothing happened. A: Allyl chloride is a poor electrophile compared to the bromide.
-
Solution: Add Potassium Iodide (KI) catalytic amount. The reaction
happens in situ. The Allyl-I reacts rapidly with the guaiacol.
Solvent Selection Matrix
Choosing the right solvent is a trade-off between reaction speed and workup difficulty.
| Solvent | Reaction Rate | Workup Difficulty | Risk of Claisen Rearrangement | Recommendation |
| Acetone | Slow | Easy (Rotovap) | Low | Poor (unless TBAI added) |
| Acetonitrile | Medium/High | Easy (Rotovap) | Low/Medium | Excellent (Best balance) |
| DMF | Very High | Hard (High BP, water wash req.) | Medium | Good (For stubborn substrates) |
| Ethanol | Very Slow | Easy | Low | Avoid (H-bonding inhibits nucleophile) |
Visualizing the Mechanism & Failure Points
The following diagram illustrates the competition between the desired
Figure 2: Reaction pathway showing the desired SN2 route versus the thermal degradation (Claisen) route.
References
-
Solvent Effects in Williamson Synthesis: Adjiman, C. S., et al. "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions."[8] Reaction Chemistry & Engineering, 2021, 6 , 1088.
-
Phase Transfer Catalysis: Freedman, H. H., & Dubois, R. A. "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 1975, 16 , 3251.
- Finkelstein Modification: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
-
Claisen Rearrangement Risks: Castro, A. M. M. "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 2004, 104 , 2939.
-
Guaiacol Allylation Specifics: Kulkarni, M. et al. "Synthesis of monoallyl guaiacol via allylation using HY zeolite."[4] Catalysis Communications, 2005. (Contextualizing thermal stability and C-alkylation).
Sources
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Claisen Rearrangement [organic-chemistry.org]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Separation of Ortho and Para Isomers from the Claisen Rearrangement of 1-(Methoxymethyl)-2-(allyloxy)benzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic drug development workflows: the isolation of regiochemical isomers following an aromatic Claisen rearrangement.
Mechanistic Overview & The Separation Challenge
The thermal rearrangement of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- (commonly known as 1-(methoxymethyl)-2-(allyloxy)benzene) proceeds via a concerted [3,3]-sigmatropic rearrangement [1]. Because the C1 position of the aromatic ring is blocked by a methoxymethyl group, the allyl moiety migrates to the open C3 ortho position, yielding the kinetic product: 2-(methoxymethyl)-6-allylphenol .
However, under prolonged heating or specific catalytic conditions, steric congestion can induce a subsequent [3,3]-Cope rearrangement, driving the allyl group to the C5 para position to yield 2-(methoxymethyl)-4-allylphenol [2].
The separation of these two isomers hinges entirely on intramolecular hydrogen bonding . In the ortho isomer, the phenolic hydroxyl (-OH) group is sterically flanked and forms a strong intramolecular hydrogen bond with the ether oxygen of the methoxymethyl group. This "masks" the polarity of the -OH group. Conversely, the para isomer's -OH group is more exposed, allowing it to form extensive intermolecular hydrogen bonds with solvents, silica gel, or other molecules [3].
Diagnostic Physicochemical Data
To successfully separate these isomers, you must exploit their divergent physicochemical properties. The table below summarizes the causal relationships between their molecular structures and their macroscopic behavior.
| Property | Ortho Isomer (2-(methoxymethyl)-6-allylphenol) | Para Isomer (2-(methoxymethyl)-4-allylphenol) | Mechanistic Causality |
| TLC Retention Factor (Rf) | Higher (~0.6 in 8:2 Hexane:EtOAc) | Lower (~0.3 in 8:2 Hexane:EtOAc) | Intramolecular H-bonding in the ortho isomer prevents strong adsorption to polar silanol groups on silica gel. |
| Boiling Point / Volatility | Lower BP / Highly Volatile | Higher BP / Less Volatile | The para isomer forms extensive intermolecular H-bond networks, requiring more thermal energy to vaporize. |
| Aqueous Base Solubility | Lower (Requires strong base, e.g., NaOH) | Higher (Soluble in weaker bases, e.g., NaHCO₃) | Steric shielding of the ortho -OH group stabilizes the protonated state, effectively raising its apparent pKa. |
Separation Strategy Workflow
Select your purification strategy based on the scale of your reaction and available laboratory infrastructure.
Workflow for selecting the optimal separation strategy for ortho and para allylphenol isomers.
Troubleshooting FAQs
Q1: My Claisen rearrangement yielded a 1:1 mixture of ortho and para isomers. How can I push the reaction to favor the ortho isomer? A1: The ortho isomer is the kinetic product. The para isomer forms via a secondary Cope rearrangement when the reaction is under thermodynamic control. To favor the ortho isomer, lower the reaction temperature and reduce the heating time. Utilizing a Lewis acid catalyst (such as boron trichloride) can accelerate the initial Claisen rearrangement at sub-ambient temperatures, effectively freezing out the secondary Cope pathway [1].
Q2: I am using silica gel column chromatography, but the isomers are co-eluting. What should I change? A2: Co-elution indicates your solvent system is too polar, which overwhelms the subtle hydrogen-bonding differences between the isomers. Switch to a highly resolving, non-polar solvent system, such as Toluene/Hexane or a very shallow gradient of Ethyl Acetate in Hexanes (starting at 1% EtOAc). The ortho isomer will elute first.
Q3: Is there a scalable, non-chromatographic method to separate these isomers for a multi-gram synthesis? A3: Yes. Steam distillation is the most robust and scalable approach [3]. Because the ortho isomer forms intramolecular hydrogen bonds, it has a significantly higher vapor pressure. Passing steam through the crude mixture will selectively co-distill the ortho isomer, leaving the para isomer safely in the distillation pot.
Self-Validating Experimental Protocols
Protocol A: Chromatographic Separation (Analytical to Small-Preparative Scale)
Mechanism: Exploits differential adsorption to silica gel based on intramolecular hydrogen bonding.
-
Sample Preparation: Dissolve the crude mixture of isomers in a minimum volume of dichloromethane (DCM).
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent mixture (95:5 Hexanes:Ethyl Acetate).
-
Loading: Carefully load the dissolved mixture onto the flat silica gel bed.
-
Elution: Elute the column using an isocratic flow of 95:5 Hexanes:Ethyl Acetate.
-
Fraction Collection: Collect small fractions (e.g., 10 mL).
-
Self-Validation Step: Spot every third fraction on a TLC plate alongside the crude starting mixture. Develop in 8:2 Hexanes:EtOAc. Fractions showing a single spot at Rf ~0.6 contain pure ortho isomer. Fractions showing a single spot at Rf ~0.3 contain pure para isomer.
-
Isolation: Pool the respective pure fractions and concentrate under reduced pressure.
Protocol B: Differential Acid-Base Extraction (Preparative Scale)
Mechanism: Exploits the differential pKa and steric shielding of the phenolic -OH group.
-
Dissolution: Dissolve the crude mixture in diethyl ether (0.1 M concentration) in a separatory funnel.
-
Weak Base Extraction: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃). Shake vigorously and vent. The less sterically hindered para isomer will partially deprotonate and migrate to the aqueous layer.
-
Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the extraction twice more to ensure complete removal of the para isomer.
-
Acidification (Para Recovery): Carefully acidify the pooled aqueous layers with 1 M HCl until the pH reaches ~2. The para isomer will precipitate out of solution as an oil or solid. Extract this aqueous layer with fresh diethyl ether, dry over anhydrous MgSO₄, and concentrate.
-
Organic Wash (Ortho Recovery): Wash the original organic layer (containing the ortho isomer) with brine, dry over anhydrous MgSO₄, and concentrate.
-
Self-Validation Step: Perform a rapid TLC of the isolated products from both layers. The organic-recovered product should exclusively show the high-Rf spot, while the aqueous-recovered product should exclusively show the low-Rf spot.
References
Work-up procedure for the synthesis of 1-methoxy-2-(2-propen-1-yloxy)benzene to remove impurities
Technical Support Center: Synthesis of 1-Methoxy-2-(2-propen-1-yloxy)benzene
A Guide to Post-Reaction Work-up and Impurity Removal
Welcome to the technical support guide for the synthesis of 1-methoxy-2-(2-propen-1-yloxy)benzene, also known as Guaiacol Allyl Ether. As a Senior Application Scientist, I understand that the successful synthesis of a target molecule is often determined by the rigor and precision of the post-reaction work-up. The purity of your final compound is paramount, and this guide is designed to provide you with both the procedural steps and the underlying chemical principles to effectively remove common impurities.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter. Our goal is to empower you with the knowledge to not only follow a protocol but to make informed decisions when your experimental results deviate from the expected outcome.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What is the general work-up strategy after completing the Williamson ether synthesis of 1-methoxy-2-(2-propen-1-yloxy)benzene?
The overall strategy is centered on a liquid-liquid extraction to partition the desired ether product from unreacted starting materials, catalysts, and inorganic byproducts.[1] The crude reaction mixture is typically diluted with an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane). This organic phase is then sequentially washed with different aqueous solutions to remove specific impurities before being dried and concentrated to yield the crude product. Final purification is often achieved through distillation or column chromatography.
Q2: How can I effectively remove unreacted guaiacol from my product?
This is the most common purification challenge. Guaiacol possesses a phenolic hydroxyl group, which is acidic (pKa ≈ 10). This acidity is the key to its removal.
Answer: An aqueous wash with a dilute base, such as 1-2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), will deprotonate the unreacted guaiacol. This converts it into its corresponding sodium or potassium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be efficiently extracted from the organic layer.[2][3]
Causality: The desired product, 1-methoxy-2-(2-propen-1-yloxy)benzene, is an ether and lacks an acidic proton. Therefore, it remains neutral and stays preferentially in the organic solvent while the deprotonated guaiacol is washed away.
Q3: I suspect my product is contaminated with unreacted allyl bromide. How should I address this?
Allyl bromide is a volatile and reactive electrophile. While some of it may be removed during aqueous washes, its physical properties offer the best route for removal.
Answer: The most straightforward method is to remove the allyl bromide along with the extraction solvent via rotary evaporation after the aqueous work-up is complete.[4][5] Allyl bromide has a boiling point of 71 °C, making it significantly more volatile than the product. For trace amounts, purification by vacuum distillation or flash column chromatography will effectively separate the product from any residual starting material.
Q4: My synthesis utilized a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). What is the best practice for its removal?
Phase-transfer catalysts are designed to be soluble in both organic and aqueous phases to facilitate reactions between components in different phases.[6] This property can make them challenging to remove completely.
Answer: The most effective method for removing quaternary ammonium salts like TBAB is to perform multiple, thorough washes with water.[7] Since the PTC has some water solubility, repeated extractions will gradually partition it into the aqueous phase. A final wash with a saturated sodium chloride solution (brine) can further help by decreasing the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out," which pushes the desired ether product back into the organic phase while helping to remove the last traces of the water-soluble PTC.[3]
Q5: I am encountering a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
Emulsions are a common frustration in work-ups, forming a stable colloidal suspension of the organic and aqueous layers that refuses to separate.
Answer: There are several techniques to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Brine Wash: Add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer often destabilizes the emulsion.[8]
-
Filtration: Filter the entire mixture through a pad of a filter aid like Celite or glass wool. This can physically disrupt the droplets forming the emulsion.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously, especially if the reaction mixture is known to form emulsions.
Q6: After the work-up, my product still appears impure by TLC or NMR. What are my options for final purification?
An aqueous work-up is a bulk purification method. High purity often requires a final polishing step.
Answer: For 1-methoxy-2-(2-propen-1-yloxy)benzene, two excellent methods for final purification are:
-
Vacuum Distillation: If the product is thermally stable, distillation under reduced pressure is a highly effective method for separating it from non-volatile impurities or compounds with significantly different boiling points.
-
Flash Column Chromatography: This is the most versatile method. Using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate), you can separate the product from closely related impurities based on polarity.
Data Summary: Aqueous Wash Protocol
The following table summarizes the standard aqueous washes for the work-up procedure. The volumes are given as a ratio relative to the volume of the organic layer.
| Wash Step | Reagent | Purpose | Typical Volume (relative to organic phase) | Recommended Washes |
| 1 | 1 M Sodium Hydroxide (NaOH) | Removal of acidic impurities (unreacted guaiacol) | 0.5 - 1.0 x | 2 |
| 2 | Deionized Water | Removal of residual base, salts, and polar solvents (e.g., DMF) | 1.0 x | 2-3 |
| 3 | Saturated NaCl (Brine) | Removal of bulk water from the organic layer; helps break emulsions | 0.5 x | 1 |
Experimental Protocol: Standard Work-Up Procedure
This protocol assumes the reaction was performed and the crude mixture is ready for purification.
-
Dilution: Cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to a volume 3-5 times that of the initial reaction volume.
-
Transfer: Transfer the diluted mixture to a separatory funnel of an appropriate size.
-
Base Wash: Add 1 M NaOH solution (approximately equal in volume to the organic layer). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently at first, then more vigorously for 30-60 seconds with periodic venting. Allow the layers to separate and drain the lower aqueous layer. Repeat this step.
-
Water Wash: Add deionized water to the organic layer in the separatory funnel. Shake vigorously for 30 seconds and allow the layers to separate. Drain and discard the aqueous layer. Repeat this wash until the pH of the aqueous layer is neutral (test with pH paper).
-
Brine Wash: Add saturated NaCl solution (brine). Shake and allow the layers to separate. Drain the aqueous layer. This step removes a significant amount of dissolved water from the organic layer.[3]
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Filtration & Concentration: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Final Analysis: The resulting oil is the crude 1-methoxy-2-(2-propen-1-yloxy)benzene. Analyze its purity (e.g., by NMR or GC-MS) before proceeding with any final purification steps like distillation or chromatography.
Visual Workflow: Work-up Decision Tree
The following diagram outlines the logical flow of the work-up procedure.
Caption: Decision workflow for the purification of 1-methoxy-2-(2-propen-1-yloxy)benzene.
References
- IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR.
- OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
- MDPI. (2025, June 11). Electrochemical Polymerization of Guaiacol in Organic Solvents and Analytical Performance of the Poly (Guaiacol) Modified Electrode Towards Phenol Antioxidants.
- Yoon, M. (n.d.). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. ResearchGate.
- University of Rochester. (n.d.). Workup for Reactions in THF/Dioxane.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Organic Syntheses. (n.d.). Alkyl and alkylene bromides.
- Google Patents. (n.d.). US5208400A - Process for producing allyl bromides.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- Chem Help ASAP. (2021, February 5). reaction work-up, liquid-liquid extraction, & product isolation. YouTube.
- PubChem. (n.d.). Benzene, 1-methoxy-2-(2-propen-1-yloxy)-.
- Google Patents. (n.d.). US5254750A - Removal of guaiacol from cresylic acid by heating with a strong base.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. US5254750A - Removal of guaiacol from cresylic acid by heating with a strong base - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5208400A - Process for producing allyl bromides - Google Patents [patents.google.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. iagi.or.id [iagi.or.id]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
Biological activity of o-eugenol synthesized from "Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-"
The following guide details the biological activity, synthesis, and comparative performance of o-eugenol , specifically addressing the precursor "Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-" and its role in the synthesis of ortho-substituted phenols.
Executive Summary
o-Eugenol (2-allyl-6-methoxyphenol) is a structural isomer of the widely used phytochemical Eugenol (4-allyl-2-methoxyphenol). While Eugenol is a staple in dentistry and food preservation due to its potent analgesic and antimicrobial properties, o-eugenol presents a distinct pharmacological profile driven by the ortho positioning of the allyl group. This structural shift influences its lipophilicity, radical scavenging efficiency, and interaction with bacterial membranes.
This guide evaluates o-eugenol synthesized via Claisen rearrangement, comparing its efficacy against standard Eugenol and Isoeugenol.
Key Findings
-
Antimicrobial Efficacy: o-Eugenol exhibits moderate antibacterial activity (MIC ~1024 µg/mL against S. aureus), generally lower than Eugenol (MIC ~500–1000 µg/mL).
-
Toxicity: Demonstrates higher cytotoxicity in specific models (e.g., Drosophila EC50 ~18 µg/mL) compared to Eugenol, necessitating precise dosage control.
-
Synthesis Note: The precursor "Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-" yields a methoxymethyl analog. Standard o-eugenol is synthesized from 1-allyloxy-2-methoxybenzene .
Synthesis & Structural Identity
The Precursor Paradox
The topic specifies the precursor "Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-" (IUPAC: 1-allyloxy-2-(methoxymethyl)benzene).
-
Reaction: Claisen Rearrangement.
-
Theoretical Product: 2-allyl-6-(methoxymethyl)phenol.
Critical Distinction: The standard molecule known as "o-eugenol" possesses a methoxy (-OCH₃) group, not a methoxymethyl (-CH₂OCH₃) group. The specified precursor yields a structural analog. For the purpose of this guide, we focus on the biological activity of standard o-eugenol (2-allyl-6-methoxyphenol) , as this is the bioactive isomer compared in literature, while acknowledging the analog synthesis.
Synthesis Pathway (Claisen Rearrangement)
The synthesis relies on the [3,3]-sigmatropic rearrangement of an allyl aryl ether.
Workflow:
-
O-Allylation: Guaiacol (2-methoxyphenol) + Allyl Bromide
1-allyloxy-2-methoxybenzene. -
Rearrangement: Heating (approx. 200°C) induces the migration of the allyl group to the ortho position.
-
Purification: Separation from p-substituted byproducts (if any) via fractional distillation.
Figure 1: Synthesis pathway contrasting the standard route to o-eugenol with the theoretical route from the user-specified methoxymethyl precursor.
Comparative Biological Activity[6][7]
Antimicrobial Activity
o-Eugenol disrupts bacterial cell membranes, increasing permeability and causing leakage of intracellular constituents. However, the ortho position of the allyl group creates steric hindrance near the phenolic hydroxyl, potentially reducing its binding affinity compared to the para-substituted Eugenol.
Table 1: Comparative Antimicrobial Efficacy (MIC)
| Compound | Target Organism | MIC (µg/mL) | Relative Potency |
| o-Eugenol | Staphylococcus aureus | 1024 | Moderate |
| Eugenol | Staphylococcus aureus | 500 - 1000 | High |
| Isoeugenol | Staphylococcus aureus | 250 - 500 | Very High |
| o-Eugenol | Escherichia coli | > 1024 | Low |
Data Source: Validated against standard broth microdilution assays [1, 2].
Antioxidant Capacity
The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals (e.g., DPPH).[6]
-
Eugenol: The para-allyl group allows for extended resonance delocalization of the phenoxy radical, stabilizing it effectively.
-
o-Eugenol: The ortho-allyl group provides less effective resonance stabilization for the radical intermediate compared to the para position. Consequently, o-eugenol typically shows lower antioxidant activity (higher IC50) than Eugenol.
Cytotoxicity & Safety Profile
While Eugenol is Generally Recognized As Safe (GRAS) at low concentrations, o-eugenol exhibits a distinct toxicity profile.
-
Drosophila Model: o-Eugenol showed an EC50 of 18 µg/mL (48h exposure), indicating moderate toxicity [2].
-
Mammalian Cells: Cytotoxicity is dose-dependent.[3] The proximity of the allyl and methoxy groups may facilitate metabolic activation to reactive quinone methides, contributing to higher cellular stress compared to Eugenol.
Experimental Protocols
Protocol A: Synthesis of o-Eugenol (Claisen Rearrangement)
Objective: Synthesize 2-allyl-6-methoxyphenol from 1-allyloxy-2-methoxybenzene.
-
Reagents: 1-allyloxy-2-methoxybenzene (10 g), N,N-dimethylaniline (solvent/catalyst, 10 mL).
-
Procedure:
-
Place reagents in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Heat the mixture to 190-200°C in an oil bath for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Cool to room temperature.
-
Dissolve the residue in diethyl ether and wash with 10% HCl (to remove amine) followed by brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under vacuum.
-
-
Purification: Perform column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate o-eugenol (Yield ~75-85%).
Protocol B: Determination of Minimum Inhibitory Concentration (MIC)
Objective: Quantify antimicrobial potency against S. aureus.
-
Preparation: Prepare stock solution of o-eugenol in DMSO (10 mg/mL).
-
Dilution: In a 96-well plate, perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) to achieve range 2048 – 4 µg/mL.
-
Inoculation: Add 10 µL of bacterial suspension (
CFU/mL) to each well. -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Add Resazurin dye (0.01%). A color change from blue to pink indicates bacterial growth. The lowest concentration remaining blue is the MIC.
Mechanism of Action
The biological activity of o-eugenol is governed by its ability to interact with lipid bilayers and scavenge ROS.
Figure 2: Dual mechanism of action showing membrane disruption (antimicrobial) and radical scavenging (antioxidant).
References
-
BenchChem. (2024). 2-Allyl-6-methoxyphenol: Chemical Structure and Biological Activity. Retrieved from
-
Silva, J., et al. (2022). Inhibition of Staphylococcus aureus Efflux Pump by O-Eugenol and Its Toxicity in Drosophila melanogaster Animal Model. Evidence-Based Complementary and Alternative Medicine. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11296, 2-Allyl-6-methoxyphenol. Retrieved from
-
Togashi, N., et al. (2008). Antibacterial activity of eugenol and related compounds against Staphylococci. Journal of Antimicrobial Chemotherapy. Retrieved from
Sources
- 1. 2-Allyl-6-methoxyphenol | 579-60-2 | Benchchem [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Evaluation of cytotoxicity, cell cycle arrest and apoptosis induced by Anethum graveolens L. essential oil in human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 6. scielo.br [scielo.br]
Comparative study of different catalysts for the synthesis of o-(Allyloxy)anisole
Executive Summary
The synthesis of o-(allyloxy)anisole (1-allyloxy-2-methoxybenzene) is a pivotal transformation in the production of vanilloid derivatives, fragrances, and pharmaceutical intermediates. While the target molecule is structurally simple, its synthesis is complicated by the competing Claisen rearrangement , which converts the desired O-allyl ether into the thermodynamically stable C-allyl isomer (o-eugenol) under thermal or acidic stress.
This guide compares three distinct catalytic/stoichiometric approaches:
-
Classical Williamson Ether Synthesis: The industrial workhorse offering high yields (85-90%) but significant salt waste.
-
Palladium-Catalyzed Allylation (Tsuji-Trost): A "green" alternative utilizing allyl alcohol with high atom economy.
-
Phase Transfer Catalysis (PTC): A scalable, solvent-minimized hybrid approach.
Key Finding: For gram-to-kilo scale batches where cost is paramount, the Williamson method (K₂CO₃/Acetone) remains superior due to robust yields. However, for sustainable process design (Green Chemistry), the Pd-catalyzed route eliminates alkyl halide waste, replacing it with water.
Mechanistic Foundations & The "Claisen Trap"
To optimize this synthesis, one must understand the dichotomy between O-alkylation (kinetic control) and C-alkylation (thermodynamic control).
The Claisen Rearrangement Risk
The o-(allyloxy)anisole molecule is the precursor to o-eugenol. At temperatures exceeding 140°C or in the presence of Lewis acids, the ether undergoes a [3,3]-sigmatropic rearrangement.
-
Objective: Maximize O-alkylation (Ether).
-
Constraint: Maintain T < 80°C and basic/neutral conditions to prevent rearrangement.
Figure 1: Reaction pathways showing the competition between the target ether and the rearrangement byproduct.
Comparative Analysis of Catalytic Systems
The following table synthesizes experimental data from standard process literature and comparative studies.
| Feature | Method A: Classical Williamson | Method B: Pd-Catalyzed (Tsuji-Trost) | Method C: Phase Transfer (PTC) |
| Catalyst/Promoter | K₂CO₃ (Stoichiometric Base) | Pd(PPh₃)₄ or Pd(OAc)₂ (0.5-2 mol%) | TBAB (Tetra-n-butylammonium bromide) |
| Reagents | Allyl Bromide + Guaiacol | Allyl Alcohol + Guaiacol | Allyl Bromide + Guaiacol + NaOH (aq) |
| Yield | 85 - 92% | 75 - 88% | 80 - 85% |
| Reaction Temp | Reflux (56°C in Acetone) | 25 - 60°C | 40 - 60°C |
| Atom Economy | Low (Stoichiometric KBr waste) | High (Water is sole byproduct) | Medium (NaBr waste) |
| Scalability | Excellent (Robust) | Moderate (Cost of Pd) | High (Solvent-free potential) |
| Selectivity | >98% O-alkylation | >95% O-alkylation | >95% O-alkylation |
Detailed Experimental Protocols
Method A: Classical Williamson Ether Synthesis (The Benchmark)
Best for: Routine lab synthesis and cost-driven manufacturing.
Principle: An SN2 nucleophilic substitution where the phenoxide ion displaces the bromide.
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Charge Guaiacol (0.5 mol, 62.1 g), Anhydrous K₂CO₃ (0.55 mol, 76.0 g), and Acetone (200 mL).
-
Addition: Add Allyl Bromide (0.55 mol, 66.5 g) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the slurry to reflux (~56°C) for 8 hours .
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). Guaiacol spot should disappear.
-
-
Workup: Cool to room temperature. Filter off the solid inorganic salts (KBr/excess K₂CO₃). Rinse the cake with acetone.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Diethyl Ether (100 mL), wash with 10% NaOH (2 x 50 mL) to remove unreacted guaiacol, then wash with brine.
-
Purification: Dry over MgSO₄ and distill under reduced pressure (bp 110–113°C at 12 mmHg).
-
Expected Yield: 66–75 g (80–90%).
Method B: Palladium-Catalyzed Dehydrative Allylation
Best for: Green chemistry applications and avoiding alkyl halides.
Principle: Pd(0) activates allyl alcohol to form a π-allyl palladium complex, which is then attacked by the nucleophilic phenol.
Protocol:
-
Catalyst Prep: In a glovebox or under Argon, mix Pd(OAc)₂ (1 mol%) and PPh₃ (4 mol%) in dry THF. Stir for 15 min to generate the active Pd(0) species.
-
Reaction: Add Guaiacol (1.0 equiv), Allyl Alcohol (1.2 equiv), and Ti(OiPr)₄ (10 mol% - acts as a Lewis acid promoter to facilitate OH leaving group ability) or use Allyl Methyl Carbonate for neutral conditions.
-
Conditions: Stir at 50°C for 12 hours.
-
Mechanism: The reaction proceeds via the π-allylpalladium intermediate, avoiding the generation of halide salts.
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via column chromatography.
Figure 2: Catalytic cycle for the Palladium-catalyzed allylation of guaiacol.
Method C: Phase Transfer Catalysis (PTC)
Best for: Industrial scale-up to minimize solvent volume.
Principle: TBAB facilitates the transfer of the phenoxide ion from the aqueous phase (NaOH) to the organic phase (Allyl Bromide) for reaction.
Protocol:
-
Aqueous Phase: Dissolve NaOH (1.5 equiv) in minimal water. Add Guaiacol (1.0 equiv).[1]
-
Organic Phase: Add Allyl Bromide (1.2 equiv) and TBAB (5 mol%). No additional organic solvent is strictly necessary (neat), or Toluene can be used.
-
Reaction: Vigorously stir at 60°C for 4-6 hours.
-
Advantage: Reaction rates are often faster than the heterogeneous K₂CO₃ method due to better ion pairing.
Critical Comparison & Recommendations
| Parameter | Recommendation | Rationale |
| Cost Efficiency | Method A (Williamson) | Reagents (K₂CO₃, Allyl Bromide) are commodity chemicals. Pd catalysts are 100x more expensive. |
| Green Metrics | Method B (Pd-Cat) | Avoids toxic alkyl halides and stoichiometric salt waste. High E-factor efficiency. |
| Operational Ease | Method C (PTC) | Simple biphasic workup; water washes remove the catalyst and salts easily. |
Final Directive: For research scale (mg to g) where purity is critical and waste is negligible, use Method A . For process development targeting green manufacturing, investigate Method B but be aware of the cost implications of Palladium removal. For large-scale industrial production, Method C (PTC) often provides the best balance of rate, yield, and volume efficiency.
References
-
Organic Syntheses Procedure for Guaiacol Allyl Ether Source: Organic Syntheses, Coll. Vol. 3, p.418 (1955); Vol. 28, p.61 (1948). URL:[Link]
- Source:Journal of the American Chemical Society, "Palladium-catalyzed allylic etherification of phenols using allyl alcohol.
- Source:Journal of Chemical Education, "Williamson Ether Synthesis: A Phase Transfer Catalysis Experiment.
- Claisen Rearrangement of Allyl Aryl Ethers Source:Organic Reactions, "The Claisen Rearrangement." Context: detailed mechanistic insight into the thermal rearrangement of o-(allyloxy)anisole to o-eugenol.
Sources
o-(Allyloxy)anisole & The Allyl Ether Strategy: A High-Fidelity Alternative to Benzyl Protection
Topic: for Phenols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Strategic Pivot
In the synthesis of complex polyphenolic targets (e.g., isoquinoline alkaloids, lignans), the Benzyl (Bn) group is the industry standard for phenol protection due to its robustness. However, its reliance on hydrogenolysis (
This guide evaluates o-(Allyloxy)anisole —the allyl-protected derivative of guaiacol—as a model system to demonstrate the superior orthogonality and chelation-controlled reactivity of the Allyl (All) ether protecting group. We specifically highlight the "Ortho-Effect," a phenomenon where the methoxy group in o-(Allyloxy)anisole enables a unique, lithiation-based deprotection pathway unavailable to benzyl ethers.
Chemical Profile & Structural Logic[1]
The choice between Allyl and Benzyl protection for an ortho-substituted phenol like guaiacol is not merely about stability; it dictates the available synthetic maneuvers.
| Feature | o-(Allyloxy)anisole (Allyl Ether) | o-(Benzyloxy)anisole (Benzyl Ether) |
| Structure | Phenol capped with | Phenol capped with |
| Electronic Nature | Electron-rich, alkene functionality | Electron-rich, aromatic functionality |
| Key Vulnerability | Pd(0) nucleophilic scavenging, Isomerization (Ir/Rh) | Hydrogenolysis, Lewis Acid coordination |
| Thermal Risk | Claisen Rearrangement ( | Generally stable thermally |
| Atom Economy | High (Allyl = 41 Da) | Moderate (Benzyl = 91 Da) |
Expert Insight: The "Ortho-Effect" Vulnerability
While both groups block the phenol, o-(Allyloxy)anisole possesses a latent reactivity. The ortho-methoxy group can coordinate organolithiums, directing them to the allylic position.[1] This allows for a chelation-controlled deprotection using s-BuLi or t-BuLi, a mechanism famously optimized by Sanz et al. This is a "self-validating" system: the very group you are protecting (the guaiacol core) assists in its own deprotection.
Performance Comparison: Experimental Data
The following data aggregates stability profiles from standard total synthesis campaigns.
Table 1: Stability & Deprotection Matrix
| Condition | Allyl Ether (o-(Allyloxy)anisole) | Benzyl Ether (o-(Benzyloxy)anisole) | Verdict |
| Acid (HCl/MeOH, pH 1) | Stable | Stable | Tie |
| Base (NaOH, KOH) | Stable | Stable | Tie |
| Hydrogenolysis ( | Stable * (mostly, see note) | Cleaved (Fast) | Allyl wins for alkene retention |
| Lewis Acid ( | Stable | Cleaved | Allyl wins for acid stability |
| Pd( | Cleaved | Stable | Orthogonal |
| Birch Reduction (Li/NH | Unstable (Cleaves) | Unstable (Cleaves) | Tie (Both fail) |
| Oxidants ( | Unstable (Diol formation) | Stable | Benzyl wins for oxidative steps |
*Note on Hydrogenolysis: While Allyl ethers are generally stable to
Experimental Protocols
Protocol A: Synthesis of o-(Allyloxy)anisole (Protection)
A scalable, solvent-free Williamson ether synthesis maximizing atom economy.
-
Reagents : Guaiacol (1.0 equiv), Allyl Bromide (1.2 equiv), Finely powdered KOH (2.0 equiv), TBAI (cat. 1 mol%).[2]
-
Procedure :
-
Mix Guaiacol and Allyl Bromide in a flask (neat).
-
Add powdered KOH and TBAI.
-
Stir vigorously at RT for 1-2 hours . (Exotherm may occur; cool if >50°C).
-
Workup : Add water to dissolve salts. Extract with
or EtOAc. Wash with 1M NaOH (to remove unreacted phenol) and Brine. -
Purification : Distillation or Flash Column (Hex/EtOAc 9:1).
-
-
Validation :
NMR shows disappearance of phenol -OH and appearance of allylic signals ( 6.0, multiplet).
Protocol B: Chemoselective Deprotection (Pd-Catalyzed)
Standard method for removing Allyl in the presence of Benzyl.
-
Reagents : o-(Allyloxy)anisole (1.0 equiv),
(1-5 mol%), (3.0 equiv), Methanol. -
Procedure :
-
Dissolve substrate in degassed MeOH.
-
Add
and catalyst under Argon. -
Stir at RT for 4-12h .
-
Mechanism : Pd(0) forms a
-allyl complex; Methanol/Carbonate acts as the scavenger for the allyl group.
-
-
Result : Quantitative recovery of Guaiacol. Benzyl ethers remain untouched.[3]
Protocol C: Regioselective "Ortho-Lithiation" Deprotection (Sanz Method)
Specific to o-(Allyloxy)anisole derivatives.[1] Use when Pd-catalysts are forbidden (e.g., trace metal limits).
-
Reagents : Substrate in anhydrous
, s-BuLi (1.2 equiv). -
Conditions : Cool to -78°C . Add s-BuLi dropwise.
-
Mechanism :
-
Lithium coordinates to the ortho-methoxy oxygen.
-
Deprotonation occurs at the allylic
-position (facilitated by coordination). -
Fragmentation releases the phenoxide and allene/propyne byproducts.
-
-
Workup : Quench with dilute HCl.
Visualizing the Strategy
Diagram 1: The Orthogonality Decision Tree
Use this logic flow to select the correct group for your substrate.
Caption: Decision matrix for selecting Allyl vs. Benzyl protection based on downstream functional group compatibility.
Diagram 2: The "Ortho-Effect" Deprotection Mechanism
Visualizing the unique chelation-controlled cleavage of o-(Allyloxy)anisole.
Caption: The Sanz protocol utilizes the ortho-methoxy group to direct lithiation, enabling metal-free deprotection.
Critical Analysis & Limitations
The Claisen Rearrangement "Trap"
The most significant risk with o-(Allyloxy)anisole is the Claisen Rearrangement .
-
Trigger : Heating >180°C or Lewis Acid catalysis.
-
Outcome : The allyl group migrates to the ortho position (C-allyl), restoring the phenol.
-
Mitigation : If high temperatures are required elsewhere in the synthesis, the Benzyl ether is safer as it does not rearrange. However, this "bug" is often used as a "feature" to synthesize C-allylated phenols (e.g., Eugenol derivatives).
Isomerization Risk
Catalysts used for other transformations (e.g., Ruthenium in Ring-Closing Metathesis) can inadvertently isomerize the allyl ether to a prop-1-enyl ether (
References
-
Sanz, R., et al. (2008).[1] "Selective O-Deallylation of o-Allyloxyanisoles." Synlett, 13, 1957–1960.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley-Interscience.[4] (Standard Reference for Stability Tables).
-
Guibé, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology." Tetrahedron, 54(13), 2967-3042.
-
BenchChem. (2025).[5] "Comparative Guide to Allyl and Benzyl Ether Protecting Groups."
Sources
A Comparative Guide to the Isomeric Purity Analysis of o-Eugenol Derived from Guaiacol Allyl Ether
Introduction: The Criticality of Isomeric Purity in o-Eugenol
In the realm of pharmaceutical development and fine chemical synthesis, the precise molecular structure of a compound is paramount to its function, safety, and efficacy.[1][2][3] o-Eugenol (2-allyl-6-methoxyphenol), a structural isomer of the well-known eugenol, serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty polymers. Its synthesis is commonly achieved via the Claisen rearrangement of guaiacol allyl ether.[4][5] This thermal rearrangement, while effective, is not perfectly selective and often yields a mixture of constitutional isomers, primarily the desired o-eugenol and its position isomer, chavibetol (5-allyl-2-methoxyphenol), along with potential traces of eugenol (4-allyl-2-methoxyphenol).[6]
The presence of these isomeric impurities can have a significant impact on the final product's quality and safety profile, as even subtle structural differences can lead to drastically different pharmacological or material properties.[1][2][3] Therefore, robust, validated analytical methodologies are not merely a quality control checkpoint but a fundamental necessity to ensure the isomeric purity of o-eugenol.
This guide provides an in-depth comparison of the principal analytical techniques for the quantitative and qualitative assessment of o-eugenol purity. We will explore the underlying principles of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) as primary separation techniques, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification. Each section presents not just a protocol, but the scientific rationale behind the methodological choices, empowering researchers to select and optimize the most suitable approach for their specific needs.
The Synthetic Origin of Isomeric Impurities: Claisen Rearrangement
The synthesis of o-eugenol from guaiacol typically involves a two-step process: O-allylation of guaiacol to form guaiacol allyl ether, followed by a thermal[7][7]-sigmatropic rearrangement, known as the Claisen rearrangement.[8][9] While the reaction preferentially forms the ortho-isomer (o-eugenol) due to the proximity of the allyl group to the ortho position of the aromatic ring, the reaction conditions can lead to the formation of other isomers.[8]
Caption: Synthesis of o-Eugenol via Claisen Rearrangement of Guaiacol Allyl Ether.
The primary challenge arises from the similar physicochemical properties of these isomers, such as boiling point and polarity, making their separation and accurate quantification a non-trivial analytical task.
Comparative Analysis of Separation Techniques
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including required sensitivity, resolution, sample throughput, and available instrumentation. Here, we compare the two most powerful chromatographic techniques for this application: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): The Gold Standard for Volatile Isomers
GC is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like eugenol isomers.[5][10] Separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase coated on the inside of a long, narrow column.
Principle of Separation: The isomers, though structurally similar, exhibit slight differences in their boiling points and interactions with the stationary phase. A temperature-programmed elution, where the column temperature is gradually increased, allows for the sequential elution of compounds from the column, with more volatile (lower boiling point) or less retained compounds eluting first.
Why GC is a Superior Choice:
-
High Resolution: Capillary GC columns, often 30 meters or longer, provide exceptional resolving power, which is essential for separating closely related isomers.
-
Sensitivity: Flame Ionization Detection (FID) offers excellent sensitivity for hydrocarbons, making it ideal for quantifying percent-level impurities.
-
Coupling to Mass Spectrometry (MS): GC-MS is a powerful combination that provides definitive structural identification of the separated isomers based on their unique mass fragmentation patterns, adding an unequivocal layer of confidence to peak assignments.[11][12][13][14]
Objective: To separate and quantify o-eugenol, chavibetol, and eugenol in a synthesized sample.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Capillary Column: A mid-polarity column such as a 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS, SE-52), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This stationary phase provides a good balance of dispersive and dipole-dipole interactions, which is effective for separating aromatic isomers.
-
Data Acquisition System.
Reagents and Standards:
-
High-purity reference standards of o-eugenol, chavibetol, and eugenol.
-
HPLC-grade solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate).
Procedure:
-
Standard Preparation: Prepare individual stock solutions of each isomer standard (e.g., 1 mg/mL). Create a mixed standard solution containing all three isomers at a known concentration. Prepare a series of calibration standards by diluting the mixed stock solution.
-
Sample Preparation: Accurately weigh ~10 mg of the o-eugenol sample, dissolve it in the chosen solvent in a 10 mL volumetric flask, and dilute to the mark.
-
GC Instrument Setup:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio). Rationale: A split injection prevents column overloading and ensures sharp peaks for major components.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes. Rationale: The temperature ramp is crucial for separating compounds with different boiling points.
-
-
Detector (FID) Temperature: 280°C.
-
-
Analysis: Inject the calibration standards to establish a calibration curve for each isomer. Inject the prepared sample solution.
-
Data Analysis: Identify peaks based on the retention times obtained from the standards. Quantify the amount of each isomer using the calibration curve. Calculate the isomeric purity of o-eugenol as a percentage of the total peak area of all identified isomers.
High-Performance Liquid Chromatography (HPLC): Versatility for Phenolic Compounds
HPLC is a powerful separation technique that uses a liquid mobile phase and a stationary phase packed into a column. It is particularly effective for analyzing phenolic compounds.[15][16][17][18][19]
Principle of Separation: In reversed-phase HPLC (the most common mode for this application), a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water and acetonitrile/methanol). Compounds are separated based on their hydrophobicity; more hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times.
Why Consider HPLC?
-
No Volatility Requirement: HPLC is suitable for non-volatile or thermally labile compounds, although this is not a concern for eugenol isomers.
-
Robust Quantification: Diode Array Detection (DAD) or UV-Vis detectors provide excellent quantitative performance.[15][16][17] DAD also provides UV spectra for each peak, which can aid in peak identification and purity assessment.
-
Preparative Capabilities: HPLC can be scaled up to a preparative scale to isolate pure isomers for further study.[20][21]
Objective: To resolve and quantify o-eugenol and its key isomers using reversed-phase HPLC.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][22] Rationale: The C18 phase is a versatile, nonpolar stationary phase that provides excellent retention and separation for aromatic compounds.
-
Data Acquisition System.
Reagents and Standards:
-
High-purity reference standards of o-eugenol, chavibetol, and eugenol.
-
HPLC-grade Acetonitrile and Methanol.
-
Ultrapure water.
-
Formic acid or Phosphoric acid. Rationale: Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard and Sample Preparation: Prepare standards and samples as described in the GC protocol, using the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) for dilution.
-
HPLC Instrument Setup:
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
DAD Wavelength: Monitor at 280 nm for quantification, and collect spectra from 200-400 nm for peak identification.[22]
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 70% B
-
20-25 min: 70% to 90% B
-
25-27 min: 90% B
-
27-28 min: 90% to 40% B
-
28-35 min: 40% B (re-equilibration).
-
Rationale: A gradient elution is necessary to provide sufficient resolution between the closely eluting isomers while ensuring that any more retained impurities are eluted in a reasonable time.
-
-
-
Analysis and Data Processing: Run the standards to create calibration curves. Analyze the sample. Identify and quantify the isomers based on retention time and UV spectra compared to the standards.
Method Performance Comparison
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-DAD) |
| Principle | Partitioning between gas mobile phase and liquid stationary phase based on volatility/polarity. | Partitioning between liquid mobile phase and solid stationary phase based on polarity/hydrophobicity. |
| Resolution | Excellent for volatile isomers due to high-efficiency capillary columns. | Very good, highly dependent on column chemistry and mobile phase optimization. |
| Sensitivity (LOD/LOQ) | Excellent (low ng/mL to pg/mL range).[22] | Good (low to mid ng/mL range).[19] |
| Analysis Time | Typically faster (15-25 minutes per run). | Typically longer due to gradient elution and re-equilibration (30-40 minutes per run). |
| Sample Throughput | Higher. | Lower. |
| Key Advantage | Superior resolution for isomers and direct coupling to MS for definitive identification. | Versatility, robustness, and ability to collect UV spectral data for peak purity. |
| Primary Limitation | Requires analytes to be volatile and thermally stable. | May require more intensive method development for resolving very similar isomers. |
Structural Confirmation with NMR Spectroscopy
While chromatographic techniques are essential for separation and quantification, they rely on comparison with reference standards. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the absolute structural confirmation of the major product and the identification of impurities, often without the need for standards.[7][21]
Principle: NMR exploits the magnetic properties of atomic nuclei. In a magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. This frequency (chemical shift) is highly sensitive to the local electronic environment, providing a unique fingerprint for each non-equivalent nucleus in a molecule.
Application to o-Eugenol Analysis:
-
¹H NMR: The proton NMR spectrum allows for the unambiguous differentiation of o-eugenol from chavibetol and eugenol. The substitution pattern on the aromatic ring dictates the number of aromatic protons and their coupling patterns (splitting).
-
¹³C NMR: The carbon NMR provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.[26]
-
Quantitative NMR (qNMR): By integrating the signals of specific, well-resolved protons corresponding to each isomer and comparing them to a certified internal standard, qNMR can provide a highly accurate and direct measure of isomeric purity without the need for individual isomer calibration curves.
Integrated Analytical Workflow
A robust quality control strategy for o-eugenol should not rely on a single technique but rather an integrated workflow that leverages the strengths of each method.
Caption: Integrated workflow for comprehensive isomeric purity analysis of o-eugenol.
Conclusion
The rigorous analysis of isomeric purity is a cornerstone of quality assurance for o-eugenol synthesized from guaiacol allyl ether. While both GC and HPLC offer robust and reliable platforms for separation and quantification, they present different advantages.
-
Gas Chromatography , particularly when coupled with Mass Spectrometry, stands out as the preferred method due to its superior resolving power for these specific isomers and its ability to provide definitive structural confirmation.
-
High-Performance Liquid Chromatography serves as an excellent orthogonal technique, providing confidence in the results through a different separation mechanism and offering valuable UV spectral data for peak purity analysis.
-
NMR Spectroscopy is the ultimate tool for absolute structural verification and can be employed as a primary quantitative method (qNMR) for the highest level of analytical accuracy.
By implementing an integrated analytical strategy that combines a primary chromatographic method (GC) with an orthogonal method (HPLC) and definitive structural confirmation (NMR), researchers and drug development professionals can ensure the highest quality and safety of their o-eugenol product, mitigating the risks associated with isomeric impurities.
References
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). PMC.
- o-EUGENOL. (n.d.). Organic Syntheses Procedure.
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25). Chemistry LibreTexts.
- A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024, August 8). Embrapa.
- Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). (2025, June 5). MDPI.
- HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (2021, March 30). Taylor & Francis.
- Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023, October 19). Malaysian Journal of Fundamental and Applied Sciences.
- Synthesis of Isomers of Eugenol. (n.d.). PMC.
- Extraction and Analysis of Eugenol from Cloves. (2021, May 28).
- Synthesis of monoallyl guaiacol via allylation using HY zeolite. (n.d.).
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review.
- Synthesis method of eugenol. (n.d.).
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022, October 27). MDPI.
- The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. (n.d.). PMC.
- Pharmaceutical impurities: A review of their importance in drug safety and efficacy. (n.d.). ScienceDirect.
- Claisen Rearrangement. (n.d.). Organic Chemistry Portal.
- A review of drug isomerism and its significance. (n.d.). PMC.
- Eugenol(97-53-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- Claisen Rearrangement. (2025, June 24). Alfa Chemistry.
- Process for the selective allylation of ortho alkoxy phenols. (n.d.).
- Claisen rearrangement. (n.d.). Wikipedia.
- Isolation of Chavibetol and Methyleugenol from Essential Oil of Pimenta pseudocaryophyllus by High Performance Liquid Chrom
- The interpretation of H NMR data for eugenol. (n.d.).
- Eugenol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Quantitative analysis of eugenol in clove extract by a valid
- Quantitative analysis method for isoeugenol in fishery products using gas chromatography–tandem mass spectrometry. (2025, September 28).
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- Analysis and purific
- Iso eugenol. (2016, February 16). Essential Oils.
- Release behavior and kinetic analysis of eugenol from clove particles using P&T–GC-MS method. (2023, October 24). Italian Journal of Food Science.
- Eugenol synthesis method. (n.d.).
- Synthesis of isomers of eugenol. (n.d.). Semantic Scholar.
- Extraction and Analysis of Eugenol
- Eugenol. (n.d.). Wikipedia.
- Extraction and separation method of eugenol. (n.d.).
- Extraction and Analysis of Eugenol from Cloves. (n.d.).
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Safety Operating Guide
Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- proper disposal procedures
Part 1: Rapid Response & Core Directive
Do not treat this merely as "organic waste." This molecule contains two distinct functional groups that dictate its disposal pathway: an Allyl Ether (peroxide former/polymerization hazard) and a Methoxymethyl (MOM) Ether (acid-labile formaldehyde generator).
IMMEDIATE ACTION REQUIRED:
-
Segregate from Acids: Strict prohibition. Contact with acidic waste streams will hydrolyze the MOM group, releasing carcinogenic formaldehyde gas and methanol.
-
Test for Peroxides: The allyl ether moiety is a Class B peroxide former. You must verify peroxide concentration is <10 ppm before consolidation.
-
Visual Inspection: If solid crystals are visible in the liquid or around the cap, DO NOT TOUCH . Evacuate and contact EHS immediately (potential shock-sensitive peroxides).
Part 2: Chemical Profile & Risk Assessment
To dispose of this chemical safely, you must understand the "Hidden Hazards" that standard Safety Data Sheets (SDS) often obscure under generic "Irritant" labels.
The Dual-Hazard Mechanism
| Functional Group | Structure Fragment | Risk Driver | Disposal Implication |
| Allyl Ether | -O-CH2-CH=CH2 | Auto-oxidation to peroxides; Exothermic Claisen rearrangement. | Explosion Hazard: Must be tested for peroxides.[1] Do not distill or heat during waste processing. |
| MOM Ether | -O-CH2-O-CH3 | Acetal linkage sensitive to protonation. | Toxic Gas Generation: Hydrolyzes in acidic media to form Formaldehyde (Carcinogen) + Methanol. |
Physical Properties (Estimated)
-
State: Colorless to pale yellow liquid.
-
Flash Point: >60°C (Treat as Combustible ; RCRA D001).
-
Solubility: Immiscible in water; soluble in organic solvents (DCM, Ethyl Acetate).
Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Validation (The "Self-Validating System")
Before moving the container, you must validate its stability.
Step 1: Visual Inspection
-
Inspect the container without opening.[2] Look for cloudiness, particulate matter, or crystals near the cap.
-
Result: If crystals are present
STOP .[1][2] Mark as "High Hazard/Explosive" and contact professional disposal teams.
Step 2: Peroxide Quantification
-
Reagent: Quantofix® Peroxide 100 test strips (or equivalent starch-iodide paper).
-
Protocol:
-
Decision Matrix:
-
< 10 ppm: Safe for consolidation.
-
10 - 100 ppm: Must be treated (reduced) before disposal.
-
> 100 ppm: High Risk. Do not move. Contact EHS for on-site stabilization.
-
Phase 2: Stabilization (If Peroxides are 10-100 ppm)
Do not use acidic reducing agents (like acidified KI) due to the MOM group.
-
Select Reducer: Use a 20% solution of Sodium Metabisulfite or Ferrous Sulfate in water.
-
Procedure:
-
Add the aqueous reducer solution to the organic ether in a 1:1 ratio.
-
Shake gently (venting frequently) for 15 minutes.
-
Retest the organic layer. Repeat until peroxides are <10 ppm.
-
Phase 3: Waste Stream Segregation
-
Primary Waste Code: D001 (Ignitable Characteristic).
-
Container Labeling:
-
"Non-Halogenated Organic Solvent."
-
CRITICAL TAG: "Contains MOM-Ether: DO NOT MIX WITH ACIDS."
-
"Peroxide Tested: [Date] - [Value] ppm."
-
Part 4: Visualization & Logic Flow
Diagram 1: The "Acid Trap" Mechanism
This diagram illustrates why segregation from acidic waste is non-negotiable for MOM-protected compounds.
Caption: Mechanism of formaldehyde release upon contact with acidic waste streams.
Diagram 2: Disposal Decision Matrix
Follow this logic to determine the correct disposal path.
Caption: Operational workflow for assessing and disposing of allyl/MOM ether waste.
Part 5: Regulatory & Safety Data
Disposal Codes (RCRA/EPA)
| Code | Description | Applicability |
| D001 | Ignitable Characteristic | Applicable if flash point < 60°C (Likely). Even if >60°C, high BTU value makes it eligible for fuel blending. |
| U122 | Formaldehyde | Not directly applicable to the ether itself, but relevant if hydrolysis occurs. Serves as the basis for the "No Acid" rule. |
Emergency Procedures
-
Spill: Absorb with vermiculite or activated charcoal. Do not use clay-based absorbents that may be acidic.
-
Fire: Use CO2 or Dry Chemical.[4][5][6] Water spray may be ineffective due to immiscibility.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2024). Compound Summary: Benzene, 1-methoxy-2-(2-propen-1-yloxy)- (Related Structure for Hazard Inference). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Formaldehyde Standard 1910.1048. [Link][4]
Sources
Navigating the Uncharted: A Safety-First Guide to Handling Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-
Hazard Identification and Risk Assessment: Understanding the Threat
The Globally Harmonized System (GHS) classification for the related compound, Benzene, 1-methoxy-2-(2-propen-1-yloxy)-, indicates significant health hazards.[1][2] A thorough risk assessment is the foundational step before any handling of this or similar chemicals.
Key Hazards:
-
Acute Oral Toxicity (Harmful if swallowed): Ingestion can lead to adverse health effects.[1][2]
-
Skin Irritation (Causes skin irritation): Direct contact with the skin can cause irritation.[1][2]
-
Serious Eye Damage (Causes serious eye damage): Contact with the eyes can result in severe injury.[1][2]
-
Respiratory Irritation (May cause respiratory irritation): Inhalation of vapors or mists may irritate the respiratory tract.[1][2]
Due to the presence of a benzene ring and other reactive functional groups, it is prudent to assume potential for other, unlisted hazards pending comprehensive toxicological data.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE should be based on the specific tasks to be performed and the potential for exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective gloves. The specific glove material should be selected based on chemical compatibility testing. | To prevent skin contact and subsequent irritation.[2][3] |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields. A face shield may also be necessary depending on the operation.[2][4] | To protect against splashes and vapors that can cause serious eye damage. |
| Skin and Body Protection | Wear protective clothing. Fire/flame resistant and impervious clothing is recommended.[2][4] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[2] Ensure proper fit testing and adherence to a respiratory protection program. | To prevent inhalation of vapors or mists that can cause respiratory irritation. |
Operational Plan: Safe Handling and Storage
Safe handling practices are paramount to minimizing exposure risk.
Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area.[2] A chemical fume hood is strongly recommended.
-
Grounding: For transferring the material, ensure containers are grounded and bonded to prevent static discharge, which could be an ignition source.[5]
Handling Procedures:
-
Preparation: Before starting work, ensure all necessary PPE is readily available and in good condition. Confirm that safety showers and eyewash stations are accessible and operational.
-
Transfer: Use only non-sparking tools when handling containers.[6] Avoid pressurizing, cutting, welding, or grinding empty containers as they may retain hazardous residues.[5]
-
Hygiene: Wash hands thoroughly after handling.[2][5] Do not eat, drink, or smoke in the work area.[2]
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[2][5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[2][5]
-
The storage area should be locked to restrict access to authorized personnel.[2]
Disposal Plan: Managing Waste Safely
All waste generated from the handling of this chemical, including contaminated PPE, must be treated as hazardous waste.
Spill Cleanup:
-
Small Spills: For small spills, use a non-combustible absorbent material like sand or vermiculite to soak up the product.[5] Place the absorbed material into a suitable container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EH&S) department immediately.[7]
-
Prevention: Do not allow the chemical to enter waterways, drains, or sewers.[5]
Waste Disposal:
-
Dispose of the chemical and any contaminated materials through a licensed waste disposal contractor.[6]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or other emergency, immediate and appropriate action is critical.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Fire Fighting:
-
This compound may be flammable. Keep away from heat, sparks, and open flames.[7][8]
-
In case of fire, use carbon dioxide, dry chemical powder, or foam to extinguish.[8]
References
- PubChem. (n.d.). Benzene, 1-methoxy-2-(2-propen-1-yloxy)-. National Center for Biotechnology Information.
- Material Safety Data Sheet Benzene. (2015, June 1).
- benzene-policy.pdf. (2021, August 17). BP.
- Echemi. (n.d.). 1-Methoxy-2-(2-propen-1-yloxy)benzene Safety Data Sheets.
- Santa Cruz Biotechnology. (2017, January 24). SAFETY DATA SHEET.
- Braskem. (2019, August 28). Benzene. Safety Data Sheet.
- U.S. EPA. (2025, December 4). Benzene, 1-methoxy-2-(2-propen-1-yloxy)- - Substance Details. Substance Registry Services.
- Oregon State University. (2007, September 4). Benzene. Environmental Health and Safety.
- Airgas. (2022, March 15). Benzene. Safety Data Sheet.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
- ICSC 0015 - BENZENE. (n.d.). International Chemical Safety Cards.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Benzene, 1-methoxy-4-(2-propenyl)- - Draft evaluation statement. (2022, October 12).
- NOVA Chemicals. (2024, July 18). Safety Data Sheet.
- Chevron Phillips Chemical. (2021, September 23). Safety Data Sheet.
Sources
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- 3. tcichemicals.com [tcichemicals.com]
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- 5. htpchem.com [htpchem.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
